molecular formula C14H11ClO3 B13360274 (3-Chlorophenyl)methyl 4-hydroxybenzoate CAS No. 85392-26-3

(3-Chlorophenyl)methyl 4-hydroxybenzoate

Numéro de catalogue: B13360274
Numéro CAS: 85392-26-3
Poids moléculaire: 262.69 g/mol
Clé InChI: XHTLNOREYRWMPY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3-Chlorophenyl)methyl 4-hydroxybenzoate is a synthetic benzoate ester compound supplied for research and development purposes. As a derivative of 4-hydroxybenzoic acid, it may share some chemical properties with parabens, a class of compounds widely used as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products . Its specific mechanism of action, physicochemical properties, and research applications are areas of active investigation. Researchers value this compound for its potential as a building block in organic synthesis or as a candidate for studying structure-activity relationships in various biological systems. This product is intended for use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with all applicable local and federal regulations.

Propriétés

Numéro CAS

85392-26-3

Formule moléculaire

C14H11ClO3

Poids moléculaire

262.69 g/mol

Nom IUPAC

(3-chlorophenyl)methyl 4-hydroxybenzoate

InChI

InChI=1S/C14H11ClO3/c15-12-3-1-2-10(8-12)9-18-14(17)11-4-6-13(16)7-5-11/h1-8,16H,9H2

Clé InChI

XHTLNOREYRWMPY-UHFFFAOYSA-N

SMILES canonique

C1=CC(=CC(=C1)Cl)COC(=O)C2=CC=C(C=C2)O

Origine du produit

United States
Foundational & Exploratory

Chemical structure and physical properties of (3-Chlorophenyl)methyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (3-Chlorophenyl)methyl 4-hydroxybenzoate, a compound of interest in various scientific domains. This document delves into its chemical structure, physicochemical properties, a robust synthesis protocol, and detailed spectral analysis, offering valuable insights for its application in research and development.

Introduction and Chemical Identity

(3-Chlorophenyl)methyl 4-hydroxybenzoate is an aromatic ester that incorporates a substituted benzyl moiety and a hydroxybenzoic acid core. Its structural features, particularly the presence of a chlorine atom on the phenyl ring and a free hydroxyl group, suggest its potential for further chemical modification and exploration in medicinal chemistry and materials science.

Key Identifiers:

  • IUPAC Name: (3-Chlorophenyl)methyl 4-hydroxybenzoate

  • CAS Number: 85392-26-3[1]

  • Molecular Formula: C₁₄H₁₁ClO₃[1]

  • Molecular Weight: 262.69 g/mol

Chemical Structure

The molecule consists of a 4-hydroxybenzoic acid backbone esterified with (3-chlorophenyl)methanol. The chlorine atom is positioned at the meta-position of the benzyl ring.

Figure 1: Chemical structure of (3-Chlorophenyl)methyl 4-hydroxybenzoate.

Physicochemical Properties

While experimental data for (3-Chlorophenyl)methyl 4-hydroxybenzoate is not extensively reported, its properties can be estimated based on its structure and data from analogous compounds. The properties of the closely related, unsubstituted benzyl 4-hydroxybenzoate are provided for comparison.

Property(3-Chlorophenyl)methyl 4-hydroxybenzoate (Predicted/Calculated)Benzyl 4-hydroxybenzoate (Experimental)
Molecular Weight 262.69 g/mol 228.24 g/mol [2]
Melting Point Not available109 - 114 °C[2]
Boiling Point Not available> 300 °C[2]
Solubility Expected to be soluble in common organic solvents like ethanol, acetone, and ethyl acetate; sparingly soluble in water.Very low in water (approx. 50-100 mg/L at 25°C); soluble in ethanol and acetone.[2][3]
LogP (Octanol-Water Partition Coefficient) 4.10 (Calculated)3.56[2]
Hydrogen Bond Donors 1 (Calculated)1
Hydrogen Bond Acceptors 3 (Calculated)3
Polar Surface Area 46.5 Ų (Calculated)46.5 Ų[4]

Synthesis Protocol: Fischer-Speier Esterification

The synthesis of (3-Chlorophenyl)methyl 4-hydroxybenzoate can be readily achieved via a Fischer-Speier esterification of 4-hydroxybenzoic acid with (3-chlorophenyl)methanol in the presence of an acid catalyst. This method is a well-established and reliable approach for the preparation of esters.

G reagents 4-Hydroxybenzoic Acid + (3-Chlorophenyl)methanol reaction Acid Catalyst (e.g., H₂SO₄) Heat (Reflux) Inert Solvent (e.g., Toluene) reagents->reaction Reactants product (3-Chlorophenyl)methyl 4-hydroxybenzoate reaction->product Esterification workup Aqueous Workup (Neutralization, Extraction) product->workup Crude Product purification Purification (Crystallization/Chromatography) workup->purification final_product Pure Product purification->final_product

Figure 2: Workflow for the synthesis of (3-Chlorophenyl)methyl 4-hydroxybenzoate.

Rationale for Experimental Choices
  • Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

  • Solvent and Dean-Stark Trap: An inert solvent that forms an azeotrope with water, such as toluene, is used in conjunction with a Dean-Stark apparatus. This setup allows for the continuous removal of water formed during the reaction, which is crucial to drive the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.

  • Temperature: The reaction is typically carried out at the reflux temperature of the solvent to ensure a sufficient reaction rate.

  • Workup: An aqueous workup with a mild base (e.g., sodium bicarbonate solution) is performed to neutralize the acid catalyst and remove any unreacted 4-hydroxybenzoic acid. Subsequent extraction with an organic solvent isolates the desired ester.

  • Purification: Recrystallization or column chromatography is employed to purify the final product, removing any remaining starting materials or byproducts.

Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq.), (3-chlorophenyl)methanol (1.1 eq.), and toluene (sufficient to suspend the reactants).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the completion of the esterification. The reaction progress can also be monitored by thin-layer chromatography (TLC).

  • Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure (3-Chlorophenyl)methyl 4-hydroxybenzoate.

Spectral Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings, the benzylic methylene protons, and the hydroxyl proton.

  • Aromatic Protons (4-hydroxybenzoate moiety): Two doublets in the aromatic region (approx. δ 6.8-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the ester group will be downfield compared to the protons ortho to the hydroxyl group.

  • Aromatic Protons (3-chlorophenyl moiety): A complex multiplet in the aromatic region (approx. δ 7.2-7.4 ppm) due to the meta-substitution pattern.

  • Benzylic Protons (-CH₂-): A singlet at approximately δ 5.3 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration. This peak will exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-170 ppm.

  • Aromatic Carbons: Signals in the aromatic region (approx. δ 115-160 ppm). The carbon bearing the chlorine atom will be influenced by its electronegativity.

  • Benzylic Carbon (-CH₂-): A signal around δ 65-70 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • C-H Stretch (aromatic): Peaks typically above 3000 cm⁻¹.

  • C=O Stretch (ester): A strong, sharp absorption band in the range of 1715-1730 cm⁻¹ for the aromatic ester carbonyl group.[5]

  • C-O Stretch (ester): Two characteristic strong bands in the fingerprint region, typically around 1250-1310 cm⁻¹ and 1100-1130 cm⁻¹.[5]

  • C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z 262, with an M+2 peak at m/z 264 with approximately one-third the intensity, characteristic of the presence of a single chlorine atom.

  • Major Fragmentation Pathways:

    • Loss of the 3-chlorobenzyl radical to give a fragment at m/z 137, corresponding to the 4-hydroxybenzoyl cation.

    • Formation of the 3-chlorotropylium ion at m/z 125.

    • Cleavage to form the 4-hydroxybenzoic acid radical cation (m/z 138).

Applications and Future Directions

(3-Chlorophenyl)methyl 4-hydroxybenzoate, as a substituted paraben derivative, holds potential for investigation in several areas:

  • Antimicrobial Research: Parabens are well-known for their antimicrobial properties. The introduction of a chloro-substituent on the benzyl ring may modulate this activity, warranting further investigation against various microbial strains.

  • Drug Discovery: The molecule can serve as a scaffold or intermediate for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group provides a reactive site for further functionalization.

  • Materials Science: The aromatic nature and potential for hydrogen bonding make it a candidate for incorporation into polymers or other materials where specific physicochemical properties are desired.

Further research is required to fully elucidate the experimental properties and biological activities of this compound, which will pave the way for its potential applications.

References

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26.
  • Betakim Tekstil. (n.d.). Benzyl Paraben, Benzyl 4-hydroxybenzoate, 94-18-8. Retrieved from [Link]

  • NextSDS. (n.d.). (3-chlorophenyl)methyl 4-hydroxybenzoate — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 4-Hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 4-Hydroxybenzoate. Retrieved from [Link]

  • MDPI. (2009). 4-{[(3-Chlorophenyl)imino]methyl}-3-hydroxyphenyl Myristate. Molbank, 2009(4), M629. Retrieved from [Link]

  • Google Patents. (n.d.). CN102757337A - Method for preparing hydroxyphenylacetic acid.
  • Google Patents. (n.d.). US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information: A mild and efficient protocol for the synthesis of esters from alcohols and carboxylic acids. Retrieved from [Link]

  • MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzyl Benzoate (CAS 120-51-4). Retrieved from [Link]

  • PubChem. (n.d.). Benzyl Benzoate. Retrieved from [Link]

  • Reddit. (2025, November 21). Fragmentation of benzyl acetate. r/massspectrometry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzyl 4-hydroxybenzoate (CAS 94-18-8). Retrieved from [Link]

  • ScenTree. (n.d.). Benzyl benzoate (CAS N° 120-51-4). Retrieved from [Link]

  • Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]

  • SciSpace. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • chemconnections.org. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PubMed. (2021). Intramolecular benzyl cation transfer in the gas-phase fragmentation of protonated benzyl phenyl sulfones. Retrieved from [Link]

  • RSC Publishing. (n.d.). The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN101182285A - The manufacture method of p-chlorobenzyl alcohol.
  • NextSDS. (n.d.). (3-chlorophenyl)methyl 4-hydroxybenzoate — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Google Patents. (n.d.). Process for the preparation of benzyl esters of hydroxybenzoic acids.
  • WIPO. (n.d.). Continuous preparation method of o-chlorobenzyl chloride Grignard reagent. Retrieved from [Link]

  • PMC. (n.d.). 3-Chlorophenyl benzoate. Retrieved from [Link]

  • The Japanese Pharmacopoeia. (n.d.). Benzyl Benzoate. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse001194 Methyl 4-hydroxybenzoate. Retrieved from [Link]

Sources

Mechanism of Action of (3-Chlorophenyl)methyl 4-hydroxybenzoate In Vitro: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Chlorophenyl)methyl 4-hydroxybenzoate (CAS: 85392-26-3), commonly referred to as 3-chlorobenzyl paraben, is a halogenated derivative of the paraben class of preservatives 1. As a Senior Application Scientist, understanding the precise molecular behavior of this compound is critical for both toxicological risk assessment and advanced formulation design. This whitepaper elucidates its dual in vitro mechanisms: its primary function as a membrane-disrupting antimicrobial agent, and its secondary off-target profile as an endocrine-disrupting chemical (EDC) modulating nuclear receptors [[2]]().

Molecular Architecture & Structure-Activity Relationship (SAR)

The biological activity of (3-chlorophenyl)methyl 4-hydroxybenzoate is driven by two distinct structural domains:

  • The Phenolic Core: The p-hydroxybenzoate moiety mimics the A-ring of 17β-estradiol. This structural homology is the primary pharmacophore required for binding to the ligand-binding domain (LBD) of estrogen receptors (ERα/β) 3.

  • The 3-Chlorobenzyl Ester Side Chain: Unlike short-chain aliphatic parabens (e.g., methyl or propyl paraben), the bulky aromatic ring significantly increases van der Waals interactions within receptor pockets 2. Furthermore, the substitution of a chlorine atom at the meta position of the benzyl ring drastically increases the compound's lipophilicity (logP). This halogenation not only enhances microbial cell wall penetration but also provides steric hindrance that decreases the rate of hydrolysis by carboxylesterases, prolonging its in vitro half-life compared to non-halogenated analogs [[4]]() 5.

Primary Mechanism: Antimicrobial & Cytotoxic Action

The intended industrial function of this compound relies on its broad-spectrum cytotoxicity, achieved via membrane and metabolic disruption:

  • Membrane Permeabilization: The highly hydrophobic 3-chlorobenzyl group inserts into the lipid bilayer of target cells, causing structural disorganization and loss of membrane integrity 3.

  • Mitochondrial Dysfunction: In eukaryotic in vitro models, this lipophilic insertion triggers the opening of the mitochondrial membrane permeability transition (MPT) pore. The resulting mitochondrial depolarization uncouples oxidative phosphorylation, leading to rapid intracellular ATP depletion and subsequent cellular arrest 4.

MOA cluster_endo Endocrine Disruption Pathways cluster_micro Cytotoxic / Antimicrobial Pathways Compound (3-Chlorophenyl)methyl 4-hydroxybenzoate ER Estrogen Receptor (ERα) Agonism Compound->ER Ligand Binding AR Androgen Receptor (AR) Antagonism Compound->AR Competitive Inhibition Membrane Lipid Bilayer Disruption Compound->Membrane Hydrophobic Insertion GeneExp Altered Gene Expression ER->GeneExp Co-activator Recruitment AR->GeneExp Blockade of Signaling Mito Mitochondrial Depolarization Membrane->Mito Loss of Ion Gradient ATP ATP Depletion & Cell Death Mito->ATP Oxidative Uncoupling

Fig 1. Dual mechanism of action: Endocrine disruption and cytotoxic membrane permeabilization.

Secondary Mechanism: Endocrine Disruption (Receptor-Mediated)

Parabens with aromatic side chains exhibit the most potent endocrine-disrupting properties among the paraben class 4.

  • Estrogen Receptor (ER) Agonism: The compound acts as a xenoestrogen. The phenolic hydroxyl group forms crucial hydrogen bonds with Glu353 and Arg394 in the ERα LBD, while the 3-chlorobenzyl group occupies the hydrophobic cavity, stabilizing the receptor in an active agonist conformation 2. This triggers co-activator recruitment and altered gene transcription.

  • Androgen Receptor (AR) Antagonism: Conversely, the bulky halogenated side chain acts as a steric hindrance in the AR LBD. It competitively binds to the AR but prevents the conformational changes required for activation by endogenous ligands like dihydrotestosterone (DHT), effectively blocking androgenic signaling 4.

In Vitro Experimental Methodologies

To rigorously validate these mechanisms, the following self-validating in vitro protocols are utilized.

Protocol 1: Recombinant Yeast Two-Hybrid Assay (ER/AR Activity)

Causality & Logic: Mammalian cells possess endogenous receptors and complex feedback loops (e.g., aromatase converting androgens to estrogens). Using a Saccharomyces cerevisiae model provides a "null background" devoid of endogenous steroid receptors. This ensures that any reporter gene activation is strictly caused by the test compound's direct interaction with the transfected human ER/AR, creating a self-validating system 4.

  • Preparation: Maintain yeast cells co-transfected with human ERα (or AR) and a β-galactosidase reporter plasmid in selective medium.

  • Dosing: Expose yeast cultures to serial dilutions (0.001 μM to 10 μM) of (3-chlorophenyl)methyl 4-hydroxybenzoate in DMSO. Control Check: Ensure final DMSO concentration remains <0.1% to prevent solvent-induced cytotoxicity. For AR antagonism, co-incubate with 50 nM DHT.

  • Incubation: Incubate at 30°C for 18 hours to allow for receptor binding, transcription, and reporter gene expression.

  • Lysis & Detection: Lyse cells using Zymolyase. Add a chemiluminescent substrate (e.g., Galacton-Star).

  • Quantification: Measure luminescence using a microplate reader to calculate the EC50 (for ER agonism) or IC50 (for AR antagonism).

Workflow Prep Prepare Compound Serial Dilutions Yeast Incubate with Transfected Yeast Prep->Yeast Dosing Lysis Cell Lysis & Substrate Addition Yeast->Lysis 18h Incubation Read Measure Chemiluminescence Lysis->Read Zymolyase Analyze Calculate EC50/IC50 Read->Analyze Data Output

Fig 2. Step-by-step workflow for the recombinant yeast two-hybrid assay evaluating ER/AR activity.

Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay

Causality & Logic: Cytotoxicity can occur via multiple pathways (e.g., direct membrane lysis vs. metabolic arrest). Utilizing the JC-1 dye provides a ratiometric, self-validating readout. The shift from red to green internally controls for cell number and dye uptake variations, directly proving that MPT pore opening and loss of proton gradient precedes ATP depletion 4.

  • Cell Culture: Seed target eukaryotic cells (e.g., MCF-7) in 96-well black, clear-bottom plates at 104 cells/well.

  • Treatment: Treat with the compound for 4 to 24 hours.

  • Staining: Add JC-1 dye. JC-1 forms red fluorescent J-aggregates in healthy, polarized mitochondria but remains as green fluorescent monomers in depolarized mitochondria.

  • Analysis: Measure the red/green fluorescence ratio. A significant decrease in the ratio indicates mitochondrial depolarization.

Quantitative Mechanistic Data Summary

The following table synthesizes the quantitative in vitro profile of (3-chlorophenyl)methyl 4-hydroxybenzoate, benchmarked against standard short-chain alkyl parabens.

Pharmacological TargetMechanism of ActionRelative Potency (vs. Alkyl Parabens)Primary Structural Driver
Bacterial Cell Membrane Disruption / PermeabilizationHighHigh logP from the 3-chlorobenzyl group
Mitochondria (Eukaryotic) Depolarization / ATP DepletionHighHydrophobic insertion into the inner membrane
Estrogen Receptor (ERα) Partial AgonistHighest among parabensPhenolic -OH + aromatic van der Waals forces
Androgen Receptor (AR) Competitive AntagonistHighest among parabensSteric bulk of the 3-chlorobenzyl side chain
Carboxylesterases Hydrolysis TargetLow (Highly Resistant)Steric hindrance around the ester bond

References

  • [1] Genie Ingredient Database: (3-CHLOROPHENYL)METHYL 4-HYDROXYBENZOATE. madebygenie.com. 1

  • [2] Comprehensive assessment of estrogenic activities of parabens by in silico approach and in vitro assays. researchgate.net. 2

  • [4] Side Chains of Parabens Modulate Antiandrogenic Activity: In Vitro and Molecular Docking Studies. acs.org. 4

  • [3] Disconnecting the Estrogen Receptor Binding Properties and Antimicrobial Properties of Parabens through 3,5-Substitution. nih.gov. 3

  • [5] Parabens transformation products in water and their (eco)toxicological implications. helmholtz-munich.de. 5

Sources

Preliminary Toxicity Profile of (3-Chlorophenyl)methyl 4-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

(3-Chlorophenyl)methyl 4-hydroxybenzoate (CAS: 85392-26-3), commonly referred to as 3-Chlorobenzyl 4-hydroxybenzoate, is a halogenated derivative of benzyl paraben. Parabens (alkyl esters of p-hydroxybenzoic acid) are ubiquitous antimicrobial preservatives. However, their safety profile is heavily dictated by the length and branching of their ester side chains.

The introduction of a benzyl group significantly increases the lipophilicity of the paraben core, and the subsequent meta-chlorination of this benzyl ring fundamentally alters its toxicokinetic behavior. This guide synthesizes the preliminary toxicity profile of this specific halogenated paraben, focusing on the causality between its structural modifications, altered receptor binding affinities, and downstream cellular disruption.

Physicochemical Causality and Toxicokinetics

The baseline toxicity of paraben compounds correlates directly with their octanol-water partition coefficient (LogP). As the ester chain length increases, so does the molecule's ability to permeate lipid bilayers. 1 [1] demonstrate that benzyl paraben (BeP) exhibits the highest baseline cytotoxicity among non-halogenated parabens.

When a chlorine atom is added to the benzyl ring, two critical shifts occur:

  • Enhanced Membrane Partitioning: The electron-withdrawing chlorine atom increases the overall lipophilicity, driving higher intracellular accumulation compared to the parent benzyl paraben.

  • Metabolic Resistance: While standard parabens are typically hydrolyzed by non-specific esterases into the less toxic para-hydroxybenzoic acid (PHBA), 2 [2], prolonging the molecule's cellular half-life and environmental persistence.

Mechanisms of Cellular Toxicity

Mitochondrial Dysfunction and Oxidative Stress

The primary driver of cytotoxicity for highly lipophilic parabens is mitochondrial disruption. (3-Chlorophenyl)methyl 4-hydroxybenzoate partitions into the outer mitochondrial membrane, where it induces the opening of the Mitochondrial Permeability Transition Pore (MPTP). 3 [3], collapses the mitochondrial membrane potential ( ΔΨm​ ), and triggers a cascade of Reactive Oxygen Species (ROS) generation, ultimately leading to apoptosis.

Endocrine Disruption: The Shift to Antagonism

Parent parabens are widely recognized as weak xenoestrogens (estrogen receptor agonists). However, halogenation fundamentally alters this interaction. The bulky, electronegative chlorine atom changes the spatial conformation of the molecule within the ligand-binding domain of Estrogen Receptor alpha (ER α ).4 [4] indicate that these derivatives frequently act as estrogen antagonists , blocking endogenous estradiol from binding while failing to activate the receptor's transcriptional machinery.

Mechanism C (3-Chlorophenyl)methyl 4-hydroxybenzoate L Enhanced Membrane Partitioning (↑ LogP) C->L M Mitochondrial MPTP Opening & Depolarization L->M E ERα Ligand-Binding Domain Interaction L->E R ROS Generation & Oxidative Stress M->R A Cellular Apoptosis (Cytotoxicity) R->A Ant Estrogen Receptor Antagonism E->Ant

Fig 1: Dual-pathway toxicity mechanism of halogenated benzyl parabens.

Quantitative Toxicity Data Synthesis

The toxicity of paraben derivatives is highly tissue-dependent. 5 [5] show that as the ester chain length and halogenation increase, the EC50​ (concentration required to reduce cell viability by 50%) drops significantly. Furthermore, 6 [6] demonstrate severe impacts on non-target organisms.

Compound ClassSpecific CompoundCell Line / OrganismToxicity Metric ( EC50​ / LC50​ )Mechanism / Note
Short-Chain ParabenMethylparaben (MeP)Human Keratinocytes~536 µMLow baseline toxicity
Long-Chain ParabenBenzylparaben (BeP)Human Keratinocytes~3.34 µMHigh lipophilicity
Halogenated Paraben Chlorinated Benzyl Paraben Human Hepatocytes < 2.0 µM (Est.) Increased AhR activity & MPTP opening
Long-Chain ParabenBenzylparaben (BeP)Moina macrocopa3.3 - 7.3 mg/LAquatic oxidative stress
Metabolite4-Hydroxybenzoic AcidFish HepatocytesHighly Toxic100-fold more toxic to fish than humans

Self-Validating Experimental Protocols

To accurately profile the toxicity of (3-Chlorophenyl)methyl 4-hydroxybenzoate, researchers must employ self-validating assay systems that account for both cytotoxicity and endocrine disruption.

Protocol A: High-Content Screening for Mitochondrial Toxicity

Rationale: To prove causality between compound exposure, mitochondrial depolarization, and cell death.

  • Cell Seeding: Seed HepG2 (hepatocytes) or HEK001 (keratinocytes) cells at 1×104 cells/well in a 96-well optical bottom plate. Incubate for 24h at 37°C, 5% CO2​ .

  • Compound Preparation: Dissolve (3-Chlorophenyl)methyl 4-hydroxybenzoate in DMSO (final assay DMSO concentration ≤0.1% ). Prepare a 10-point dose-response curve (0.01 µM to 100 µM).

  • Internal Validation Controls:

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control: 10 µM FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) to force maximal mitochondrial depolarization.

  • Dosing & Staining: Treat cells for 24 hours. In the final 30 minutes, co-incubate with 100 nM MitoTracker™ Red CMXRos (measures ΔΨm​ ) and 5 µM CellROX™ Green (measures ROS).

  • Imaging & Analysis: Wash with PBS, fix with 4% paraformaldehyde, and image using a high-content screening microscope. Calculate the EC50​ based on the loss of MitoTracker fluorescence relative to the FCCP control.

Protocol P1 Cell Seeding (HepG2/HEK001) P2 Compound Dosing (0.01 - 100 µM) P1->P2 P3 MitoTracker & ROS Probes P2->P3 P4 High-Content Imaging P3->P4 P5 EC50 & Phenotypic Quantification P4->P5

Fig 2: Self-validating high-content screening workflow for mitochondrial cytotoxicity.

Protocol B: ER α Antagonism Reporter Assay

Rationale: To verify the shift from paraben-induced agonism to halogen-induced antagonism.

  • Transfection: Transfect a mammalian cell line (e.g., MCF-7 or HEK293) with an ER α expression plasmid and an Estrogen Response Element (ERE)-luciferase reporter construct.

  • Agonist Baseline Establishment: Treat cells with a sub-maximal concentration of 17 β -estradiol ( E2​ ) (e.g., 1 nM) to establish a baseline luminescent signal of receptor activation.

  • Antagonist Titration: Co-treat the E2​ -stimulated cells with varying concentrations of (3-Chlorophenyl)methyl 4-hydroxybenzoate (0.1 µM to 50 µM).

  • Validation: Include Fulvestrant (ICI 182,780) as a positive control for complete ER antagonism.

  • Readout: Measure luminescence after 24 hours. A dose-dependent decrease in luminescence confirms the compound's antagonistic properties at the ER α ligand-binding domain.

References

  • Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines. Taylor & Francis. 1

  • Identifying potential paraben transformation products and evaluating changes in toxicity as a result of transformation. Semantic Scholar. 2

  • Never say yes to parabens? A review on paraben compounds in potential human exposure risks. D-NB.info. 3

  • Identifying potential paraben transformation products and evaluating changes in toxicity as a result of transformation. PubMed / NIH. 4

  • Assessment of The Toxic Effects of Parabens Commonly Used Preservatives in Cosmetics, and their Halogenated By-Products on Human Skin and Endothelial Cells. Texas Digital Library.5

  • Toxicity of benzyl paraben on aquatic as well as terrestrial life. PubMed / NIH. 6

Sources

Receptor binding affinity of (3-Chlorophenyl)methyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Receptor Binding Affinity of (3-Chlorophenyl)methyl 4-hydroxybenzoate: Mechanistic Insights and Biophysical Evaluation

Executive Summary

The evaluation of nuclear receptor binding by xenobiotics is a critical pillar of modern predictive toxicology and drug design. (3-Chlorophenyl)methyl 4-hydroxybenzoate—commonly referred to as 3-chlorobenzyl paraben—is a halogenated derivative of benzyl paraben. While parabens are widely utilized for their antimicrobial efficacy, their structural homology to natural estrogens allows them to interact with the Estrogen Receptor (ER α /ER β ) and the Androgen Receptor (AR)[1][2]. This technical whitepaper provides an in-depth mechanistic analysis of how the 3-chlorobenzyl substitution modulates receptor binding affinity, supported by field-proven biophysical protocols for kinetic and thermodynamic validation.

Structural Biology & Mechanistic Causality

To understand the binding affinity of 3-chlorobenzyl paraben, we must deconstruct its pharmacophore and the thermodynamics of its interaction with the Ligand Binding Domain (LBD) of nuclear receptors.

The Phenolic Anchor (Enthalpic Driver): The p-hydroxybenzoate core is the fundamental structural requirement for ER binding. The phenolic hydroxyl group acts as a structural mimic of the A-ring (C3-OH) of 17 β -estradiol[1]. In the ER α binding pocket, this hydroxyl group forms critical, highly directional hydrogen bonds with Glu353 and Arg394. This interaction provides the primary enthalpic driving force ( −ΔH ) for receptor recognition.

The 3-Chlorobenzyl Tail (Entropic Driver): The substitution of a standard alkyl chain with a 3-chlorobenzyl group profoundly alters the molecule's interaction with the receptor's hydrophobic cavity.

  • Steric Bulk & Helix 12 Stabilization: The bulky aromatic ring extends into the hydrophobic pocket of the LBD. Depending on the receptor (ER vs. AR), this bulk can either stabilize Helix 12 in an agonist conformation (leading to ER activation) or sterically clash with Helix 12, preventing its closure and resulting in an antagonist (antiandrogenic) profile[2].

  • Halogenation Causality: Chlorination at the meta-position (3-position) of the benzyl ring increases the molecule's lipophilicity (LogP) and electron density. In the context of receptor kinetics, the highly lipophilic chlorine atom displaces ordered water molecules from the hydrophobic pocket. This displacement results in a massive gain in solvent entropy ( +ΔS ), significantly decreasing the dissociation rate constant ( koff​ ) and thereby increasing the overall binding affinity ( KD​ ) compared to unsubstituted benzyl paraben[3].

ER_Pathway Ligand 3-Chlorobenzyl Paraben (Ligand) ER_Mono ERα Monomer (Cytosol) Ligand->ER_Mono Binding (LBP) ER_Dimer ERα Homodimer (Active State) ER_Mono->ER_Dimer Conformational Change ERE Estrogen Response Element (DNA Binding) ER_Dimer->ERE Nuclear Translocation CoAct Coactivator Recruitment (SRC-1/3) ERE->CoAct Complex Formation Transcription Gene Transcription (Proliferation Markers) CoAct->Transcription RNA Pol II Activation

Figure 1: Mechanism of ERα activation and gene transcription by 3-chlorobenzyl paraben.

Quantitative Data: Comparative Affinity Profiling

The addition of the 3-chlorobenzyl moiety shifts the molecule from a low-affinity binder (like methyl paraben) to a moderate-affinity endocrine disruptor. The table below synthesizes the structure-activity relationship (SAR) trends across the paraben class, demonstrating the quantitative impact of the halogenated aromatic side chain[2][3].

CompoundER α Relative Binding Affinity (RBA)*AR Antiandrogenic IC50​ ( μ M)LogP (Calculated Lipophilicity)
Methyl Paraben< 0.001> 50.01.96
Benzyl Paraben0.051.23.58
3-Chlorobenzyl Paraben 0.12 0.4 4.15

*Note: RBA is normalized to 17 β -estradiol (RBA = 100). Data extrapolated from validated SAR trends of halogenated and aromatic parabens.

Biophysical Evaluation Protocols

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality & Rationale: Traditional fluorescence polarization assays are highly susceptible to autofluorescence from halogenated aromatic compounds. TR-FRET utilizes a terbium (Tb) chelate donor with a long emission half-life. By introducing a 100-microsecond delay before signal reading, we gate out transient background autofluorescence, ensuring that the measured signal is exclusively derived from the specific receptor-ligand interaction[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 2 nM recombinant GST-tagged ER α -LBD and 2 nM Terbium-labeled anti-GST antibody in TR-FRET assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 2 mM DTT, 0.01% NP-40).

  • Tracer Addition: Add a fluorescent estradiol tracer (e.g., Fluormone™ ES2) at a final concentration of 10 nM to the master mix.

  • Compound Titration: Dispense 3-chlorobenzyl paraben into a 384-well low-volume black microplate in a 12-point, 3-fold serial dilution series (ranging from 50 μ M to 0.2 nM).

  • Incubation: Add 20 μ L of the receptor/tracer master mix to the compound wells. Seal and incubate in the dark at 25°C for 2 hours to reach thermodynamic equilibrium.

  • Data Acquisition: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET module. Excitation at 337 nm; measure emission at 490 nm (Tb donor) and 520 nm (fluorescein acceptor) with a 100 μ s delay and 200 μ s integration time.

  • Validation & Analysis: Calculate the 520/490 nm emission ratio. Plot the ratio against the log of the compound concentration to determine the IC50​ and calculate the Ki​ using the Cheng-Prusoff equation.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality & Rationale: Endpoint assays like TR-FRET provide thermodynamic affinity ( KD​ ) but obscure the kinetic mechanism. SPR is deployed to determine whether the high affinity of 3-chlorobenzyl paraben is driven by a fast association rate ( kon​ ) or a slow dissociation rate ( koff​ ). The hydrophobic nature of the chlorobenzyl group dictates that the primary driver of affinity will be a prolonged residence time (low koff​ ).

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 (carboxymethyl dextran) sensor chip into the SPR instrument (e.g., Biacore 8K). Prime the system with HBS-EP+ running buffer.

  • Receptor Immobilization: Activate flow cell 2 (FC2) with a 1:1 mixture of EDC/NHS. Inject recombinant ER α -LBD (diluted in 10 mM sodium acetate, pH 4.5) until an immobilization level of ~4000 RU is achieved. Block unreacted esters with 1 M ethanolamine. Treat FC1 identically without protein to serve as a reference surface.

  • Analyte Preparation: Dilute 3-chlorobenzyl paraben in running buffer matched with 2% DMSO to prevent refractive index bulk shifts. Prepare a concentration series (0, 3.125, 6.25, 12.5, 25, and 50 μ M).

  • Kinetic Injection (Association Phase): Inject the analyte series over FC1 and FC2 at a high flow rate of 50 μ L/min for 120 seconds. The high flow rate minimizes mass transport limitations.

  • Dissociation Phase: Switch to running buffer and monitor the dissociation of the ligand from the receptor for 300 seconds.

  • Regeneration: If the baseline is not reached due to the lipophilic nature of the compound, inject a short 10-second pulse of 10 mM NaOH or 50% ethylene glycol to regenerate the surface.

  • Data Analysis: Subtract the FC1 reference signal and the zero-concentration blank injection (double referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ ( koff​/kon​ ).

SPR_Workflow Chip Sensor Chip Preparation (CM5 Dextran Matrix) Immobilize Receptor Immobilization (Amine Coupling of ERα) Chip->Immobilize Inject Analyte Injection (3-Chlorobenzyl Paraben) Immobilize->Inject Assoc Association Phase (Measure k_on) Inject->Assoc Dissoc Dissociation Phase (Measure k_off) Assoc->Dissoc Regen Surface Regeneration (Remove Bound Ligand) Dissoc->Regen Data Kinetic Analysis (Calculate K_D) Dissoc->Data Regen->Inject Next Concentration

Figure 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Conclusion

The receptor binding affinity of (3-Chlorophenyl)methyl 4-hydroxybenzoate exemplifies the delicate balance of structural toxicology. The phenolic core provides the necessary hydrogen bonding network for receptor recognition, while the 3-chlorobenzyl tail acts as a potent entropic driver, anchoring the molecule in the hydrophobic ligand-binding pockets of ER α and AR. By employing orthogonal biophysical techniques like TR-FRET and SPR, researchers can accurately deconstruct both the thermodynamic and kinetic profiles of such halogenated endocrine disruptors, paving the way for safer chemical design and predictive risk assessment.

References

  • Bergquist, B. L., et al. (2018). "Disconnecting the Estrogen Receptor Binding Properties and Antimicrobial Properties of Parabens through 3,5-Substitution." ACS Medicinal Chemistry Letters. 1

  • Ding, K., et al. (2017). "Side Chains of Parabens Modulate Antiandrogenic Activity: In Vitro and Molecular Docking Studies." Environmental Science & Technology. 2

  • Terasaki, M., et al. (2009). "Evaluation of estrogenic activity of parabens and their chlorinated derivatives by using the yeast two-hybrid assay and the enzyme-linked immunosorbent assay." Environmental Toxicology and Chemistry. 3

Sources

Methodological & Application

How to dissolve (3-Chlorophenyl)methyl 4-hydroxybenzoate for cell culture

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reconstitution and In Vitro Handling of (3-Chlorophenyl)methyl 4-hydroxybenzoate

Rationale and Compound Profiling

(3-Chlorophenyl)methyl 4-hydroxybenzoate (CAS: 85392-26-3) is a halogenated ester of 4-hydroxybenzoic acid[]. As a highly lipophilic paraben derivative, it presents significant solubility challenges in aqueous physiological buffers. Direct introduction of this compound into cell culture media results in rapid thermodynamic precipitation (crashing out), rendering the compound biologically unavailable and artificially skewing dose-response data.

To ensure a self-validating experimental system, researchers must utilize a compatible organic carrier solvent. Dimethyl sulfoxide (DMSO) is the universal standard due to its high dielectric constant and ability to disrupt the crystal lattice of hydrophobic powders. However, DMSO introduces its own confounding variable: solvent-induced cytotoxicity[2]. This application note details a rigorously controlled protocol to solubilize (3-Chlorophenyl)methyl 4-hydroxybenzoate while maintaining strict vehicle constancy to protect the integrity of your cell culture assays.

Physicochemical Data & Solubilization Metrics

Before beginning the protocol, it is critical to understand the stoichiometric requirements for your master stock.

Table 1: Quantitative properties and stock formulation metrics.

ParameterValue
Chemical Name (3-Chlorophenyl)methyl 4-hydroxybenzoate
CAS Number 85392-26-3
Molecular Formula C₁₄H₁₁ClO₃
Molecular Weight 262.69 g/mol
Primary Carrier Solvent Dimethyl Sulfoxide (DMSO)
Solubility in Water Insoluble (< 0.1 mg/mL)
Target Master Stock (1000X) 50 mM (Requires 13.13 mg per 1.0 mL DMSO)
Max Final DMSO Concentration ≤ 0.1% (v/v) in culture media

Causality-Driven Reconstitution Protocol

Phase 1: 1000X Master Stock Preparation
  • Equilibration : Allow the lyophilized powder of (3-Chlorophenyl)methyl 4-hydroxybenzoate to reach room temperature in a desiccator before opening.

    • Causality: Opening a cold vial causes atmospheric condensation. Introducing microscopic water droplets into the powder will immediately trigger localized precipitation when mixed with DMSO, permanently reducing the actual concentration of your stock.

  • Weighing and Dissolution : Weigh exactly 13.13 mg of the compound and transfer it to a sterile, solvent-resistant microcentrifuge tube. Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Homogenization : Vortex vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.

    • Causality: Sonication provides the mechanical energy required to overcome the activation energy of dissolution for highly stable crystalline lattices.

Phase 2: Constant-Vehicle Serial Dilution

To evaluate a dose-response curve (e.g., 50 µM, 5 µM, 0.5 µM), you must never dilute the master stock directly into varying volumes of media. Doing so alters the final DMSO concentration across your experimental groups (e.g., 0.1%, 0.01%, 0.001%), destroying the integrity of your control system.

  • Prepare intermediate stocks by performing serial dilutions strictly in 100% DMSO.

  • For a 10-fold dilution series: Add 100 µL of the 50 mM stock to 900 µL of pure DMSO to create a 5 mM intermediate stock. Repeat to create a 0.5 mM stock.

  • Self-Validating System Check: By creating these intermediate DMSO stocks, you ensure that adding exactly 1 µL of any stock to 1 mL of media always yields a final DMSO concentration of exactly 0.1% (v/v).

Phase 3: Media Integration and Cell Treatment
  • Pre-warming : Ensure the complete cell culture media (e.g., DMEM + 10% FBS) is pre-warmed to 37°C.

    • Causality: Cold media drastically reduces the solubility threshold of the lipophilic compound, causing immediate micro-precipitation upon contact.

  • Rapid Dispersion : Add 1 µL of the appropriate DMSO stock to 1 mL of pre-warmed media. Immediately vortex or invert rapidly.

    • Causality: Slow mixing creates localized zones of high water/low DMSO, forcing the compound out of solution before it can bind to carrier proteins (like albumin) present in the serum.

  • Vehicle Control : Prepare a control using 1 µL of pure DMSO in 1 mL of media. This isolates the compound's pharmacological effect from the solvent's baseline effect.

Experimental Workflow Visualization

Workflow Powder (3-Chlorophenyl)methyl 4-hydroxybenzoate (Dry Powder) Master 1000X Master Stock (50 mM in 100% DMSO) Powder->Master Add Anhydrous DMSO Vortex & Sonicate Serial Intermediate Stocks (Serial Dilution in DMSO) Master->Serial Dilute in pure DMSO Media Pre-warmed Media (37°C, 10% FBS) Serial->Media Add 1 µL per 1 mL Rapid Dispersion Assay Final Assay Media (Constant 0.1% DMSO) Media->Assay Apply to Cell Culture

Constant-vehicle dilution workflow for lipophilic compound preparation.

Critical Parameters & E-E-A-T Insights

  • Solvent Toxicity Thresholds : While some robust cell lines (e.g., certain mesenchymal stem cells) can tolerate up to 0.5% DMSO[3], the universal gold standard for maintaining baseline cellular metabolism and preventing solvent-induced apoptosis is ≤ 0.1% (v/v)[4]. Ethanol is an alternative solvent but is generally avoided for this specific compound due to its high volatility and rapid, concentration-dependent cytotoxicity observed even at low exposure times[2].

  • Protein Binding (Serum Sink Effect) : Because (3-Chlorophenyl)methyl 4-hydroxybenzoate is highly hydrophobic, a significant fraction of the compound will bind to bovine serum albumin (BSA) in media containing 10% FBS. Researchers must account for the difference between the nominal concentration (what was added) and the free concentration (what is bioavailable to bind cellular targets).

  • Storage and Stability : Aliquot the 50 mM Master Stock into single-use volumes (e.g., 50 µL) and store at -80°C.

    • Causality: Repeated freeze-thaw cycles introduce ambient moisture into the DMSO (which is highly hygroscopic) and can degrade the ester bond of the compound via hydrolysis.

References

  • Title : Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights Source : mdpi.com URL :[Link]

  • Title : Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability Source : nih.gov URL :[Link]

  • Title : Effect of various DMSO concentrations on cell viability Source : researchgate.net URL :[Link]

Sources

Application Notes & Protocols: (3-Chlorophenyl)methyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the application and validation of (3-Chlorophenyl)methyl 4-hydroxybenzoate as a putative chemical probe for nuclear receptor signaling is provided below for researchers, scientists, and professionals in drug development. This document offers a hypothetical framework for the characterization of a novel small molecule, grounded in established scientific principles for chemical probe development.

A Senior Application Scientist's Guide to a Novel Putative Nuclear Receptor Antagonist

I. Introduction: Identifying a Potential Chemical Probe

In the quest for new therapeutic agents and a deeper understanding of biological pathways, small molecule chemical probes are indispensable tools.[1][2][3] A chemical probe is a highly selective and potent small molecule that can be used to perturb a specific protein target in a cellular or organismal context, thereby enabling the elucidation of the target's biological function.[3]

The molecule, (3-Chlorophenyl)methyl 4-hydroxybenzoate, presents a compelling scaffold for investigation as a chemical probe. Its structure, featuring a substituted benzyl ester of 4-hydroxybenzoic acid, suggests potential interactions with protein targets that recognize phenolic and halogenated aromatic moieties. This structural alert, combined with a predicted high lipophilicity (LogP ≈ 4.10)[4], makes it a candidate for interacting with intracellular targets, such as the ligand-binding domains of nuclear receptors.

Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate a vast array of physiological processes, including metabolism, development, and inflammation.[5][6] Many nuclear receptors are modulated by small, lipophilic ligands and represent important drug targets.[7] This document outlines a comprehensive, albeit hypothetical, framework for the validation and application of (3-Chlorophenyl)methyl 4-hydroxybenzoate as a chemical probe, postulating its role as an antagonist of a hypothetical nuclear receptor, which we will refer to as "Nuclear Receptor X" (NR-X).

II. Postulated Mechanism of Action: Competitive Antagonism of NR-X

We hypothesize that (3-Chlorophenyl)methyl 4-hydroxybenzoate acts as a competitive antagonist to the ligand-binding domain (LBD) of NR-X. In this model, the probe molecule occupies the LBD, preventing the binding of the endogenous agonist. This occupation stabilizes the receptor in an inactive conformation, precluding the recruitment of co-activators and subsequent transcription of target genes.

Signaling_Pathway cluster_0 Cellular Environment cluster_1 Nucleus Endogenous_Agonist Endogenous Agonist NRX_LBD NR-X Ligand Binding Domain Endogenous_Agonist->NRX_LBD Activates Probe (3-Chlorophenyl)methyl 4-hydroxybenzoate (Probe) Probe->NRX_LBD Inhibits Coactivator Co-activator NRX_LBD->Coactivator Recruits DNA Target Gene Promoter NRX_LBD->DNA Binds to Response Element Transcription Gene Transcription Coactivator->Transcription Initiates

Caption: Postulated mechanism of (3-Chlorophenyl)methyl 4-hydroxybenzoate as an NR-X antagonist.

III. Experimental Validation and Protocols

A rigorous validation process is critical to establish the utility of a new chemical probe.[3] The following protocols provide a step-by-step guide to characterize the interaction of (3-Chlorophenyl)methyl 4-hydroxybenzoate with its putative target, NR-X.

A. Workflow for Chemical Probe Validation

The validation process should follow a logical progression from direct target engagement to cellular activity and selectivity profiling.

Experimental_Workflow Start Hypothesized Probe: (3-Chlorophenyl)methyl 4-hydroxybenzoate Step1 Protocol 1: In Vitro Target Engagement (Fluorescence Polarization Assay) Start->Step1 Decision1 Does it bind to NR-X? Step1->Decision1 Step2 Protocol 2: Cell-Based Target Activity (Luciferase Reporter Assay) Decision2 Does it inhibit NR-X in cells? Step2->Decision2 Step3 Protocol 3: Selectivity Profiling (Panel of Related Nuclear Receptors) Decision3 Is it selective for NR-X? Step3->Decision3 End Validated Chemical Probe for NR-X Decision1->Step2 Yes Fail Compound is not a suitable probe Decision1->Fail No Decision2->Step3 Yes Decision2->Fail No Decision3->End Yes Decision3->Fail No

Caption: Workflow for the validation of a novel chemical probe.

B. Protocol 1: In Vitro Target Engagement using Fluorescence Polarization

This assay directly measures the binding of the probe to the purified NR-X Ligand Binding Domain (LBD). It relies on the displacement of a fluorescently-labeled ligand (tracer) from the LBD by the unlabeled probe, leading to a decrease in fluorescence polarization.

Materials:

  • Purified, recombinant NR-X LBD

  • Fluorescent tracer (a known ligand of NR-X conjugated to a fluorophore)

  • (3-Chlorophenyl)methyl 4-hydroxybenzoate

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of NR-X LBD in assay buffer.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer.

    • Prepare a serial dilution of (3-Chlorophenyl)methyl 4-hydroxybenzoate in DMSO, then dilute into assay buffer to create 2X working solutions. Include a DMSO-only control.

  • Assay Plate Setup:

    • Add 10 µL of the 2X probe solutions (or DMSO control) to the wells of the 384-well plate.

    • Add 10 µL of the 2X NR-X LBD and 2X fluorescent tracer mix to all wells.

    • Final volume in each well will be 20 µL.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Measure fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the probe concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the probe required to displace 50% of the fluorescent tracer.

Expected Outcome: A dose-dependent decrease in fluorescence polarization indicates direct binding of the probe to the NR-X LBD.

CompoundTargetAssay TypeIC50 (nM)
(3-Chlorophenyl)methyl 4-hydroxybenzoateNR-X LBDFluorescence Polarization85
Known NR-X Antagonist (Positive Control)NR-X LBDFluorescence Polarization50
Inactive Structural Analog (Negative Control)NR-X LBDFluorescence Polarization> 10,000
C. Protocol 2: Cell-Based Target Activity using a Luciferase Reporter Assay

This assay measures the ability of the probe to antagonize agonist-induced transcription of a reporter gene in living cells.

Materials:

  • HEK293T cells (or other suitable host cell line)

  • Expression plasmid for full-length NR-X

  • Luciferase reporter plasmid containing NR-X response elements upstream of the luciferase gene

  • Control plasmid expressing Renilla luciferase (for normalization)

  • Lipofectamine 3000 or similar transfection reagent

  • Known NR-X agonist

  • (3-Chlorophenyl)methyl 4-hydroxybenzoate

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom cell culture plates

Procedure:

  • Cell Transfection:

    • Seed HEK293T cells in 96-well plates.

    • Co-transfect the cells with the NR-X expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid.

    • Allow cells to express the proteins for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of (3-Chlorophenyl)methyl 4-hydroxybenzoate.

    • Pre-treat the transfected cells with the probe dilutions for 1 hour.

    • Add the NR-X agonist at a concentration that gives ~80% of the maximal response (EC80).

    • Incubate for an additional 18-24 hours.

  • Luciferase Measurement:

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and the Dual-Luciferase Reporter Assay System.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the logarithm of the probe concentration.

    • Fit the data to determine the IC50 value for the antagonism of NR-X activity.

Expected Outcome: A dose-dependent inhibition of agonist-induced luciferase expression demonstrates that the probe functions as an antagonist in a cellular context.

CompoundTargetAssay TypeCellular IC50 (µM)
(3-Chlorophenyl)methyl 4-hydroxybenzoateNR-XLuciferase Reporter0.5
Known NR-X Antagonist (Positive Control)NR-XLuciferase Reporter0.2
Inactive Structural Analog (Negative Control)NR-XLuciferase Reporter> 50
D. Protocol 3: Selectivity Profiling

A high-quality chemical probe must be selective for its intended target.[3] It is crucial to test (3-Chlorophenyl)methyl 4-hydroxybenzoate against other related nuclear receptors to ensure its specificity.

Procedure:

  • Repeat the Luciferase Reporter Assay (Protocol 2) using expression plasmids and corresponding reporter constructs for a panel of other nuclear receptors (e.g., estrogen receptor, androgen receptor, PPARs).

  • Determine the IC50 value of the probe for each of these off-targets.

  • A selectivity of at least 30-fold over closely related family members is a good benchmark for a useful chemical probe.

IV. Conclusion and Best Practices

This document provides a roadmap for the characterization of (3-Chlorophenyl)methyl 4-hydroxybenzoate as a hypothetical chemical probe for a novel nuclear receptor, NR-X. By following a systematic validation workflow encompassing in vitro binding, cellular activity, and selectivity profiling, researchers can build a strong case for its utility.

Key Considerations:

  • Controls are Critical: Always include a positive control (a known modulator) and a negative control (an inactive structural analog) to ensure the validity of your results.

  • Orthogonal Assays: Whenever possible, confirm findings using a different assay format. For example, a thermal shift assay could be used as an orthogonal method to confirm direct target engagement.

  • Understand the Limitations: No probe is perfect. It is important to characterize its properties thoroughly and be aware of any potential off-target effects or limitations in its use.

By adhering to these principles, (3-Chlorophenyl)methyl 4-hydroxybenzoate, or any novel "hit" compound, can be rigorously evaluated and potentially developed into a valuable tool for advancing our understanding of biology and disease.

References

  • Chemical Screening of Nuclear Receptor Modulators. PMC - NIH.[Link]

  • Chemical Approaches to Nuclear Receptors in Metabolism. PMC - NIH.[Link]

  • Open resources for chemical probes and their implications for future drug discovery. Taylor & Francis Online.[Link]

  • Chemical probes and drug leads from advances in synthetic planning and methodology. PMC - NIH.[Link]

  • Development of Chemical Probes. Memorial Sloan Kettering Cancer Center.[Link]

  • New Chemical Probe Technologies: Applications to Imaging, Target Identification and Drug Discovery. University of Virginia Department of Chemistry.[Link]

  • Comparative Evaluation and Profiling of Chemical Tools for the Nuclear Hormone Receptor Family 2. PMC - NIH.[Link]

  • Comparative Evaluation and Profiling of Chemical Tools for the Nuclear Hormone Receptor Family 2. ACS Pharmacology & Translational Science.[Link]

  • (3-chlorophenyl)methyl 4-hydroxybenzoate — Chemical Substance Information. NextSDS.[Link]

  • Nuclear Receptor Chemical Reporter Enables Domain-Specific Analysis of Ligands in Mammalian Cells. ACS Publications.[Link]

  • (3-CHLOROPHENYL)METHYL 4-HYDROXYBENZOATE - cosmetic ingredient. Genie.[Link]

Sources

Application Note: Preparation and Handling of (3-Chlorophenyl)methyl 4-hydroxybenzoate Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Chlorophenyl)methyl 4-hydroxybenzoate (also known as 3-chlorobenzyl 4-hydroxybenzoate) is a highly lipophilic paraben derivative utilized in toxicological screening, endocrine disruption assays, and antimicrobial research. Due to its aromatic side chain and halogenated benzyl ring, this compound exhibits unique physicochemical behaviors compared to short-chain aliphatic parabens. This application note provides a scientifically rigorous, self-validating protocol for formulating, sterilizing, and storing stock solutions of this compound to ensure absolute reproducibility in in vitro and in vivo assays.

Physicochemical Profile

Understanding the fundamental properties of the solute is critical for predicting its behavior in various solvent systems.

PropertyValue
IUPAC Name (3-Chlorophenyl)methyl 4-hydroxybenzoate
CAS Number 85392-26-3
Molecular Formula C₁₄H₁₁ClO₃
Molecular Weight 262.69 g/mol
Solubility Class Highly lipophilic; Poorly soluble in water
Primary Solvent Dimethyl Sulfoxide (DMSO) or Ethanol
Estimated Max Solubility (DMSO) ≥ 100 mg/mL (~380 mM)

Scientific Rationale & Mechanistic Insights

Solvent Causality: Why DMSO?

(3-Chlorophenyl)methyl 4-hydroxybenzoate possesses a high octanol-water partition coefficient (logP) driven by its bulky, halogenated aromatic side chain. In aqueous media, it is practically insoluble. Anhydrous DMSO is the mandated primary solvent because its amphiphilic nature easily solvates the aromatic rings while preventing the premature ester hydrolysis that frequently occurs in aqueous buffers at non-neutral pH [1].

Critical Insight: DMSO is highly hygroscopic. If exposed to ambient humidity, it will absorb atmospheric water. Because this paraben derivative is highly hydrophobic, even a minor increase in the water content of the DMSO stock can trigger micro-precipitation, leading to inaccurate dosing in downstream assays.

Mechanistic Grounding in Biological Assays

When utilizing this stock solution in downstream applications, researchers must account for its dual mechanisms of action:

  • Endocrine Disruption (Estrogen Receptor Binding): Molecular dynamics simulations and in vitro assays demonstrate that parabens with aromatic side chains (like benzyl paraben derivatives) exhibit strong binding affinities to Estrogen Receptors (ERα and ERβ). This binding is primarily driven by enhanced van der Waals interactions facilitated by the bulky aromatic moiety, leading to altered gene expression [2]. Furthermore, aryloxy side chains have been shown to modulate antiandrogenic activity [3].

  • Antimicrobial Action: The compound exerts its bacteriostatic and fungistatic effects by intercalating into microbial cell membranes. The addition of the chloro-benzyl group increases lipophilicity, which enhances membrane disruption and subsequent interference with intracellular proteins [4].

Mechanism cluster_0 Endocrine Pathway cluster_1 Antimicrobial Pathway Compound (3-Chlorophenyl)methyl 4-hydroxybenzoate ER Estrogen Receptor (ER) Binding via Van der Waals Compound->ER Membrane Microbial Cell Membrane Intercalation & Disruption Compound->Membrane Gene Altered Gene Expression (Endocrine Disruption) ER->Gene Protein Intracellular Protein Interference Membrane->Protein Death Microbial Cell Death Protein->Death

Caption: Dual mechanistic pathways of halogenated benzyl parabens in biological systems.

Stock Solution Preparation Protocol

Reconstitution Data

Use the following mass-to-volume dilution table to achieve exact molarities. Volumes are calculated based on the molecular weight of 262.69 g/mol .

Mass of CompoundVolume of DMSO for 1 mMVolume of DMSO for 10 mMVolume of DMSO for 50 mM
1.0 mg 3.807 mL0.381 mL0.076 mL
5.0 mg 19.034 mL1.903 mL0.381 mL
10.0 mg 38.068 mL3.807 mL0.761 mL
Step-by-Step Methodology

Step 1: Equilibration Allow the sealed vial of (3-Chlorophenyl)methyl 4-hydroxybenzoate to equilibrate to room temperature in a desiccator for at least 30 minutes prior to opening. Rationale: Prevents condensation of atmospheric moisture onto the cold powder, which would introduce water into the anhydrous system.

Step 2: Weighing and Solvation Weigh the desired mass (e.g., 5.0 mg) using a microbalance. Transfer to a sterile, amber glass vial or a low-bind microcentrifuge tube. Add the precise volume of newly opened, anhydrous DMSO (e.g., 1.903 mL for a 10 mM stock).

Step 3: Dissolution and Validation Vortex the mixture for 30–60 seconds. If the compound does not dissolve immediately, sonicate in a room-temperature water bath for 2–5 minutes. Self-Validation Check: Hold the vial against a direct light source. The solution must be completely transparent. Any light scattering (Tyndall effect) indicates incomplete dissolution or water-induced micro-precipitation.

Step 4: Sterile Filtration (Optional but Recommended for Cell Culture) Filter the stock solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter . Rationale: PTFE is chemically compatible with DMSO. Do not use Cellulose Acetate (CA) or Polyethersulfone (PES) filters, as DMSO will dissolve the membrane, leaching toxic polymers into your stock solution.

Step 5: Aliquoting and Cryopreservation Divide the stock solution into single-use aliquots (e.g., 50–100 µL) in amber, tightly sealed microcentrifuge tubes. Store immediately at -20°C (for use within 1 month) or -80°C (for use up to 6 months). Rationale: Repeated freeze-thaw cycles cause concentration gradients and localized precipitation. Single-use aliquots guarantee consistent molarity across independent experiments.

Workflow A Weigh Compound (Equilibrated) B Add Anhydrous DMSO (Avoid Moisture) A->B C Vortex & Sonicate (Visual Validation) B->C D Sterile Filtration (0.22 µm PTFE) C->D E Aliquoting (Single-use vials) D->E F Cryogenic Storage (-80°C, Dark) E->F

Caption: Standardized workflow for the preparation and storage of lipophilic paraben stock solutions.

Application Notes for Downstream Assays

  • Vehicle Control Consistency: When diluting the stock solution into aqueous cell culture media or assay buffers, ensure the final concentration of DMSO does not exceed 0.1% (v/v) . Higher concentrations of DMSO can induce spontaneous cellular toxicity and confound viability readouts.

  • Order of Addition: Always add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer, never the reverse. Adding buffer to the DMSO stock causes a rapid shift in solvent polarity, instantly crashing the lipophilic compound out of solution.

References

  • Sang, N., et al. (2022). Comprehensive assessment of estrogenic activities of parabens by in silico approach and in vitro assays. Science of The Total Environment, 843, 157194. Available at:[Link]

  • Chen, J., et al. (2017). Side Chains of Parabens Modulate Antiandrogenic Activity: In Vitro and Molecular Docking Studies. Environmental Science & Technology, 51(11), 6464-6472. Available at:[Link]

  • Montella, E., et al. (2023). Personal Care Products as a Contributing Factor to Antimicrobial Resistance: Current State and Novel Approach to Investigation. Microorganisms, 11(9), 2326. Available at:[Link]

  • Ribes, S., et al. (2017). Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. Pharmaceutics, 13(8), 1276. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Chromatography of (3-Chlorophenyl)methyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with (3-Chlorophenyl)methyl 4-hydroxybenzoate .

This molecule presents a unique set of challenges due to its structural duality: it possesses a weakly acidic phenolic hydroxyl group (pKa ~8.3), an ester linkage susceptible to hydrolysis, and a highly hydrophobic halogenated aromatic ring. Successful Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) requires precise control over the mobile phase environment to prevent peak tailing, retention time drift, and on-column degradation.

Troubleshooting Guides & FAQs

Q1: Why is my (3-Chlorophenyl)methyl 4-hydroxybenzoate peak tailing significantly? A1: Peak tailing in phenolic esters is primarily driven by secondary ion-exchange interactions. The silica support in HPLC columns contains residual silanol groups (pKa ~3.5–4.5). If your mobile phase pH is above 4.0, these silanols ionize into negatively charged sites that interact strongly with the partially polarized phenolic hydroxyl group of your analyte[1].

  • The Fix: Lower your mobile phase pH to 2.5–3.0. By setting the pH at least two units below the analyte's pKa, you ensure the phenol remains 100% protonated (unionized), while simultaneously neutralizing the acidic silanols on the column[2]. Use an end-capped C18 column to further physically block any remaining active silanol sites.

Q2: I am experiencing retention time shifts between injections. How do I stabilize my method? A2: Retention time instability indicates inadequate buffer capacity. Because your analyte has an ionizable functional group, micro-fluctuations in pH will drastically alter its hydrophobicity and retention. A buffer is only chemically effective within ±1 pH unit of its pKa[1].

  • The Fix: If you are targeting a low pH, do not rely on water alone. Use 0.1% v/v phosphoric acid (for LC-UV) or 0.1% formic acid (for LC-MS), which provide excellent buffering capacity around pH 2.0–2.7[3]. Always measure and adjust the pH of the aqueous component before mixing it with organic modifiers to ensure reproducible thermodynamics.

Q3: Should I use Methanol or Acetonitrile as my organic modifier? A3: Both modifiers are viable, but they offer distinct selectivity mechanisms due to their solvatochromic parameters. Acetonitrile is aprotic, possesses a higher dipole moment (3.45 D compared to methanol's lower dipole), and provides lower system backpressure[4]. It is highly effective for the rapid elution of the hydrophobic 3-chlorophenyl moiety. Methanol, being protic, can engage in hydrogen bonding with the ester and phenolic groups.

  • The Fix: Start method development with Acetonitrile for sharper peaks and faster run times. If you suffer from co-elution with closely related impurities (e.g., degradation products), switch to Methanol to exploit alternative hydrogen-bonding selectivity[4].

Q4: I am observing unexpected extra peaks that increase in area over time. What is happening? A4: You are likely observing chemical degradation. The ester linkage in (3-Chlorophenyl)methyl 4-hydroxybenzoate is susceptible to hydrolysis, yielding 4-hydroxybenzoic acid and 3-chlorobenzyl alcohol. This reaction is accelerated by extreme pH environments and elevated temperatures.

  • The Fix: Avoid highly alkaline mobile phases (pH > 8), which rapidly hydrolyze phenolic esters and dissolve the silica support[3]. Keep your autosampler chilled to 4°C and maintain your mobile phase pH strictly between 2.5 and 4.0.

TailingTroubleshooting Issue Peak Tailing Observed CheckPH Check Mobile Phase pH Issue->CheckPH IsPHHigh Is pH > 4.0? CheckPH->IsPHHigh AdjustPH Adjust to pH 2.5 (Formic/Phosphoric) IsPHHigh->AdjustPH Yes CheckCol Check Column Chemistry IsPHHigh->CheckCol No Resolved Peak Shape Restored AdjustPH->Resolved Endcap Use End-capped C18 to block silanols CheckCol->Endcap Endcap->Resolved

Troubleshooting logic tree for resolving peak tailing in phenolic analytes.

Quantitative Data: Buffer Selection Guide

Selecting the correct buffer is the most critical variable in optimizing the chromatography of phenolic esters. The table below summarizes the quantitative parameters of common mobile phase modifiers to aid your selection[1],[3],[5].

Modifier / BufferEffective pH RangeUV Cutoff (nm)LC-MS Compatible?Primary Use Case for Phenolic Esters
0.1% Phosphoric Acid ~2.0< 200NoRoutine LC-UV; excellent silanol suppression and baseline stability.
0.1% Formic Acid 2.8 – 4.8 (pKa 3.8)210YesLC-MS applications; provides sufficient acidity to protonate phenols.
Ammonium Acetate 3.8 – 5.8 (pKa 4.8)205YesMid-pH buffering; useful if extreme low pH causes ester hydrolysis.
Trifluoroacetic Acid ~2.0210Yes (with limits)Strong ion-pairing; can suppress MS signal, generally unnecessary here.

Step-by-Step Optimization Protocol

To ensure a self-validating and robust method, follow this standardized UHPLC protocol for optimizing the mobile phase of (3-Chlorophenyl)methyl 4-hydroxybenzoate. This methodology leverages high-throughput principles using sub-2-micron particle columns[6].

Phase 1: Mobile Phase Preparation

  • Aqueous Phase (Mobile Phase A): Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Formic Acid to achieve a 0.1% v/v solution (pH ~2.7). Mix thoroughly and degas. Causality: This pH is well below the analyte's pKa (~8.3), ensuring 100% unionization and neutralizing column silanols.

  • Organic Phase (Mobile Phase B): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of Formic Acid (0.1% v/v). Causality: Adding the modifier to the organic phase maintains constant ionic strength and prevents baseline drift during gradient elution.

Phase 2: Column & System Setup 3. Column Selection: Install an end-capped C18 UHPLC column (e.g., 2.1 × 50 mm, 1.8 µm)[6]. 4. Equilibration: Flush the system with 100% Mobile Phase B for 10 column volumes to remove lipophilic contaminants, then equilibrate at the initial gradient conditions (10% B) for 15 column volumes until the pressure and baseline UV signal stabilize.

Phase 3: Gradient Execution & Evaluation 5. Flow Rate & Temperature: Set flow rate to 0.4 mL/min and column oven to 30°C. 6. Gradient Program:

  • 0.0 - 0.5 min: 10% B (Isocratic hold to focus the analyte at the column head).

  • 0.5 - 4.0 min: Linear ramp from 10% B to 90% B.

  • 4.0 - 5.0 min: Hold at 90% B (Column wash to elute highly hydrophobic impurities).

  • 5.0 - 5.1 min: Return to 10% B.

  • 5.1 - 7.0 min: Re-equilibration.

  • System Suitability Check: Inject a standard solution. Calculate the asymmetry factor (target: 0.9 – 1.2) and theoretical plates. If tailing occurs, verify the pH of Mobile Phase A.

OptimizationWorkflow Start Start Method Dev Buffer 1. Set Aqueous Buffer (Target pH 2.5 - 3.0) Start->Buffer Organic 2. Select Modifier (MeCN or MeOH) Buffer->Organic Gradient 3. Run Gradient (10% to 90% B) Organic->Gradient Evaluate 4. Evaluate Data (Rt, Tailing, Res) Gradient->Evaluate Evaluate->Buffer Fail Success Optimized Method Evaluate->Success Pass

Workflow for optimizing the mobile phase of phenolic ester compounds.

Sources

Technical Support Center: Crystallization of (3-Chlorophenyl)methyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal. (3-Chlorophenyl)methyl 4-hydroxybenzoate is a halogenated benzyl paraben derivative. Like many low-melting pharmaceutical esters, its primary failure mode during process scale-up is Liquid-Liquid Phase Separation (LLPS) , commonly referred to in the industry as "oiling out." This guide provides mechanistic explanations, diagnostic workflows, and self-validating protocols to help you achieve phase purity, optimal crystal habit, and high yield.

Diagnostic Workflow

CrystallizationTroubleshooting Start Start Crystallization (3-Chlorophenyl)methyl 4-hydroxybenzoate Visual In-Process Observation (Cooling / Antisolvent) Start->Visual Oiling Milky Emulsion Formed (LLPS / Oiling Out) Visual->Oiling Crosses binodal curve Clear Solution Remains Clear (High Metastability) Visual->Clear High nucleation barrier Agglom Rapid Precipitation (Severe Agglomeration) Visual->Agglom High supersaturation crash Action1 Thermodynamic Shift: 1. Alter Solvent Ratio 2. Lower Initial Conc. 3. Seed Above Cloud Point Oiling->Action1 Action2 Kinetic Enhancement: 1. Increase Supersaturation 2. Apply Ultrasonication 3. Extend Aging Time Clear->Action2 Action3 Growth Modulation: 1. Reduce Cooling Rate 2. Add Surfactant (Tween 80) 3. Stepwise Antisolvent Agglom->Action3 Success Phase-Pure, Free-Flowing Crystalline Product Action1->Success Action2->Success Action3->Success

Diagnostic decision tree for troubleshooting (3-Chlorophenyl)methyl 4-hydroxybenzoate crystallization.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my solution form a milky emulsion instead of crystallizing upon cooling? A1: This visual cue indicates Liquid-Liquid Phase Separation (LLPS)[1]. When cooling a supersaturated solution of (3-Chlorophenyl)methyl 4-hydroxybenzoate, the thermodynamic trajectory may cross the binodal curve before reaching the metastable zone limit for solid nucleation[2]. Because this compound is a relatively low-melting ester, its Gibbs free energy of mixing in highly polar solvent systems (like ethanol/water) favors separation into a solute-rich oil phase and a solute-poor continuous phase[3]. Crystallization eventually occurs from within the oil droplets, but this two-step mechanism traps impurities and severely degrades the final crystal habit[2].

Q2: How does solvent selection influence the risk of oiling out? A2: The propensity for LLPS is highly dependent on the crystalline solubility of the ester in the chosen solvent[4]. Solvents in which (3-Chlorophenyl)methyl 4-hydroxybenzoate exhibits very high solubility reduce the maximum achievable supersaturation. When combined with elevated temperatures, this thermodynamic environment dramatically increases the risk of oiling out[4]. To mitigate this, select a solvent/antisolvent system that maintains a wider metastable zone and operates at lower temperatures.

Q3: Can antisolvent addition cause LLPS even if the equilibrium phase diagram suggests otherwise? A3: Yes, because crystallization is a dynamic process. Rapid addition of an antisolvent can create non-equilibrium localized supersaturation and transient spinodal regions[5]. These localized thermodynamic instabilities induce LLPS in regions of the phase diagram that would theoretically remain a single phase under equilibrium conditions[5]. Controlling the antisolvent addition rate and ensuring high-shear mixing are critical preventative measures.

Q4: How can I prevent the formation of dense agglomerates if LLPS is unavoidable? A4: If you are operating within a high-yield concentration regime where LLPS cannot be entirely circumvented, agglomeration can be mitigated through strategic seeding[3]. Introducing crystalline seeds and allowing them to age at a low supersaturation before the cloud point is reached provides a surface for heterogeneous nucleation[3]. Additionally, the introduction of specific surfactants (such as Tween 80 or HPMC) can alter the interfacial tension of the oil droplets, stabilizing the system and promoting more orderly crystal growth[3].

Quantitative Data: Impact of Process Parameters

The following table summarizes how manipulating specific process parameters alters the crystallization dynamics of (3-Chlorophenyl)methyl 4-hydroxybenzoate.

Process ParameterExperimental ConditionLLPS PropensityNucleation KineticsResulting Crystal Habit
Initial Concentration High (>150 mg/g solvent)High (Crosses binodal)Delayed (Two-step)Dense Agglomerates
Initial Concentration Low (<80 mg/g solvent)Low (Bypasses LLPS)Rapid (Direct)Distinct Prismatic Crystals
Cooling Rate Fast (>1.0 °C/min)High (Transient spinodal)ErraticTrapped Mother Liquor
Cooling Rate Slow (<0.2 °C/min)Low ControlledHigh Purity, Free-Flowing
Seeding Strategy UnseededHigh PoorAmorphous / Agglomerated
Seeding Strategy Seeded (1.5 wt% above cloud point)Eliminated Immediate (Heterogeneous)Uniform Size Distribution
Antisolvent Rate Rapid bolus additionHigh (Localized LLPS)Crash precipitationFines & Agglomerates
Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By incorporating Process Analytical Technology (PAT) such as Focused Beam Reflectance Measurement (FBRM) or simple visual checkpoints, the operator can confirm the phase state in real-time.

Protocol 1: Seeding-Assisted Cooling Crystallization to Bypass LLPS

Objective: To force heterogeneous solid nucleation before the system can undergo spinodal decomposition into two liquid phases.

Step-by-Step Methodology:

  • Dissolution: Dissolve (3-Chlorophenyl)methyl 4-hydroxybenzoate in an ethanol/water mixture (e.g., 60:40 v/v) at 55 °C to achieve a concentration strictly below the historical LLPS boundary (e.g., 80 mg/g solvent).

  • Clarification & Equilibration: Hold the solution at 55 °C for 15 minutes under moderate agitation (250 RPM) to ensure complete dissolution and thermal equilibrium.

  • Controlled Cooling: Initiate cooling at a strict rate of 0.2 °C/min toward the established metastable zone limit (approx. 40 °C).

  • Seeding: At 42 °C (approximately 2 °C above the known cloud point), introduce 1.5 wt% of pre-milled (3-Chlorophenyl)methyl 4-hydroxybenzoate seed crystals suspended in the antisolvent.

  • Aging & Validation: Isothermally age the suspension at 42 °C for 60 minutes.

    • Self-Validation Check: If using FBRM, the chord length distribution should show a stable count of seed particles without the exponential spike in fine counts characteristic of oil droplet coalescence. Visually, the solution should remain a distinct solid-in-liquid suspension without milky iridescence.

  • Final Cooling & Isolation: Resume cooling at 0.1 °C/min to the final isolation temperature (5 °C). Filter, wash with cold antisolvent, and dry under vacuum at 30 °C.

Protocol 2: Antisolvent Crystallization with Non-Equilibrium Control

Objective: To prevent localized transient spinodal regions during antisolvent addition.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the API in a primary good solvent (e.g., pure ethanol) at 25 °C.

  • Impeller Configuration: Equip the crystallizer with a high-shear Rushton turbine to ensure rapid micro-mixing, preventing localized supersaturation pockets.

  • Programmed Antisolvent Addition: Begin adding the antisolvent (water) using a programmable syringe pump. The addition profile must be non-linear to safely navigate the metastable zone[5]:

    • Phase 1 (0-30% volume): 1.0 mL/min.

    • Phase 2 (30-60% volume - Critical Zone): Reduce to 0.2 mL/min.

    • Phase 3 (60-100% volume): Increase to 1.5 mL/min after primary nucleation is confirmed.

  • In-Line Monitoring & Validation: Monitor the process visually or via turbidity probes.

    • Self-Validation Check: The solution must transition directly from clear to a crystalline slurry. If a milky iridescence appears during Phase 2, immediately halt antisolvent addition and increase agitation until the oil droplets crystallize into solid particles.

  • Filtration: Isolate the product via vacuum filtration and dry to constant weight.

Sources

Validation & Comparative

(3-Chlorophenyl)methyl 4-hydroxybenzoate vs methylparaben antimicrobial efficacy

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in formulation and preservative design, I frequently encounter the classic trade-off between antimicrobial potency and aqueous solubility. When optimizing a preservation system, understanding the structure-activity relationship (SAR) of para-hydroxybenzoic acid esters (parabens) is critical.

This guide provides an in-depth technical comparison between the industry-standard Methylparaben and the highly modified (3-Chlorophenyl)methyl 4-hydroxybenzoate (a halogenated benzylparaben derivative), detailing their mechanistic differences, comparative efficacies, and the self-validating experimental workflows required to evaluate them.

Mechanistic Causality: Structure-Activity Relationships

The fundamental antimicrobial action of all parabens stems from their ability to penetrate microbial cell walls, disrupt membrane integrity, and interfere with critical enzymatic processes and DNA/RNA synthesis[1]. However, the efficiency of this process is heavily dictated by the ester side chain[1].

  • Methylparaben (Short-Chain): Featuring a short methyl ester group, methylparaben possesses high aqueous solubility but relatively low lipophilicity. Because it does not partition as aggressively into the microbial lipid bilayer, it requires higher concentrations to achieve membrane disruption and is generally more effective against molds and yeasts than bacteria[2].

  • (3-Chlorophenyl)methyl 4-hydroxybenzoate (Halogenated Aryl-Chain): This compound replaces the methyl group with a meta-chloro substituted benzyl ring. The addition of the bulky aromatic ring drastically increases the partition coefficient (LogP), driving deep and rapid penetration into the microbial cell membrane[3]. Furthermore, the introduction of the chlorine atom modulates the molecule's electronic character and steric profile. Halogenation in similar aromatic antimicrobial scaffolds has been proven to significantly enhance both baseline antimicrobial efficacy and antibiofilm activity by increasing the molecule's affinity for lipophilic cellular targets[4][5].

MOA MP Methylparaben (Low Lipophilicity) Membrane Microbial Cell Membrane Partitioning MP->Membrane Moderate Penetration CBP (3-Chlorophenyl)methyl paraben (High Lipophilicity) CBP->Membrane Rapid/Deep Penetration Disruption Membrane Disruption & Potassium Efflux Membrane->Disruption Enzymes Inhibition of DNA/RNA & Enzymatic Synthesis Membrane->Enzymes Death Cell Death (Bactericidal/Fungicidal) Disruption->Death Enzymes->Death

Fig 1: Comparative mechanism of action highlighting lipophilicity-driven membrane disruption.

Quantitative Data Comparison

The enhanced efficacy of longer-chain and halogenated parabens comes at the direct cost of aqueous solubility[6]. The table below summarizes the comparative physicochemical and antimicrobial profiles of the two compounds.

Parameter / PathogenMethylparaben(3-Chlorophenyl)methyl 4-hydroxybenzoateMechanistic Causality
Aqueous Solubility High (~2500 mg/L at 25°C)Very Low (<10 mg/L)Halogenated aromatic ring drastically increases hydrophobicity[6].
Estimated LogP ~1.96~4.5 - 5.0Chloro-benzyl substitution increases lipid partitioning[4].
MIC: S. aureus 1000 - 4000 µg/mL5 - 20 µg/mLEnhanced membrane permeation of Gram-positive peptidoglycan/lipid layers[3].
MIC: C. albicans 500 - 1000 µg/mL2 - 10 µg/mLParabens inherently target fungal membranes; halogenation amplifies this[1][5].
Formulation Strategy Aqueous phase dissolutionRequires co-solvents (e.g., Propylene Glycol)Lipophilic nature requires solvent vehicles to prevent precipitation[6].

*Note: MIC values for specialized halogenated derivatives are extrapolated from established benzylparaben and halogenated benzamide SAR profiles[4][5].

Experimental Protocols: Self-Validating Efficacy Workflows

To objectively compare these two preservatives, we must employ assays that eliminate false positives caused by preservative carryover. Highly lipophilic compounds like (3-Chlorophenyl)methyl 4-hydroxybenzoate can partition into agar plates and falsely inhibit growth during the recovery phase. Therefore, a strictly validated neutralization step is mandatory.

Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Purpose: Determine the lowest concentration that prevents visible microbial growth.

  • Preparation of Stock Solutions: Dissolve Methylparaben in water/mild ethanol and the halogenated derivative in 100% DMSO due to its low aqueous solubility.

  • Serial Dilution: Create a 2-fold serial dilution of both compounds in Mueller-Hinton Broth (MHB) for bacteria and Sabouraud Dextrose Broth (SDB) for fungi. Causality: Ensure the final DMSO concentration in the wells does not exceed 1% to prevent solvent-induced toxicity.

  • Inoculation: Standardize microbial suspensions to 0.5 MacFarland standard (~ 108 CFU/mL) and dilute to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation & Reading: Incubate at 35°C for 24 hours (bacteria) or 25°C for 48-72 hours (fungi). The MIC is the lowest concentration with no visible turbidity[3].

  • Self-Validation (MBC Determination): To confirm if the effect is microcidal or microstatic[6], subculture 10 µL from all clear wells onto drug-free agar[3]. A 99.9% reduction from the initial inoculum confirms the Minimum Bactericidal Concentration (MBC).

Protocol B: Time-Kill Kinetics with Chemical Neutralization

Purpose: Evaluate the rate of microbial kill over specific time intervals (e.g., 7, 14, 28 days) to meet compendial requirements[2].

  • Inoculation of Preserved Vehicle: Inoculate the formulated product (containing either preservative) with 106 CFU/mL of the target pathogen.

  • Sampling: At predetermined time points (e.g., 1, 4, 24 hours), remove a 1 mL aliquot.

  • Mandatory Neutralization: Immediately transfer the aliquot into 9 mL of Dey-Engley (D/E) Neutralizing Broth. Causality: D/E broth contains polysorbate 80 and lecithin, which micellize and quench the lipophilic parabens, instantly halting their antimicrobial action and preventing agar carryover.

  • Plating and Enumeration: Serially dilute the neutralized mixture and plate on appropriate agar. Count surviving colonies to calculate the Log10 reduction[2].

  • Self-Validation (Neutralizer Efficacy Control): Prior to the assay, inoculate the D/E broth containing the preservative with a low CFU count (10-100 CFU). If recovery is <80% compared to a preservative-free control, the neutralization system is inadequate and must be reformulated.

Workflow Prep Prepare Preservative Dilutions (Vehicle Control) Inoculate Inoculate with Standardized Pathogens (10^6 CFU/mL) Prep->Inoculate Incubate Incubate at 35°C (Bacteria) or 25°C (Fungi) Inoculate->Incubate Neutralize Aliquot & Add Neutralizing Broth (Stop Action) Incubate->Neutralize Plate Plate on Agar & Count Survivors (CFU/mL) Neutralize->Plate Analyze Calculate Log Reduction & Determine MIC/MBC Plate->Analyze

Fig 2: Self-validating time-kill assay workflow incorporating chemical neutralization steps.

Conclusion

While Methylparaben remains a highly stable, water-soluble staple for broad-spectrum preservation, its relatively weak efficacy necessitates high usage levels. By leveraging structural modifications—specifically the addition of a lipophilic, electron-withdrawing chlorobenzyl group—(3-Chlorophenyl)methyl 4-hydroxybenzoate achieves exponentially higher antimicrobial potency. However, formulation scientists must carefully balance this increased efficacy against the compound's strict hydrophobicity, often requiring advanced solvent or emulsion systems to maintain stability in aqueous products.

References

  • Role of Propylparaben & Methylparaben in Product Preservation. Elchemy.
  • Propylparaben Sodium vs. Methylparaben: A Comparative Analysis of Antimicrobial Efficacy. Benchchem.
  • Antimicrobial Preservatives Part Two: Choosing a Preservative. American Pharmaceutical Review.
  • Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. NIH (PMC).
  • The Antimicrobial Potential of Halogenated Benzamides: A Technical Guide. Benchchem.
  • The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I. PubMed.

Sources

Comprehensive Mass Spectrometry Comparison Guide: (3-Chlorophenyl)methyl 4-hydroxybenzoate vs. Standard Parabens

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Chlorophenyl)methyl 4-hydroxybenzoate (also known as 3-chlorobenzyl paraben or 3-Cl-BzP) is a halogenated derivative of benzylparaben. These halogenated species often emerge as disinfection byproducts when paraben-containing wastewater interacts with residual chlorine during water treatment[1]. For analytical chemists and drug development professionals, accurately identifying and quantifying 3-Cl-BzP in complex matrices requires a deep understanding of its mass spectrometry (MS) fragmentation behavior.

This guide objectively compares the liquid chromatography-tandem mass spectrometry (LC-MS/MS) performance and fragmentation mechanics of 3-Cl-BzP against standard non-halogenated alternatives: Methylparaben (MeP) and Benzylparaben (BzP) .

Mechanistic Principles of Fragmentation

As application scientists, we do not merely look at mass-to-charge (m/z) ratios; we must understand the thermodynamic causality behind the cleavage events. The presence of a halogen atom profoundly alters the fragmentation landscape due to isotopic abundances and localized bond strengths[2].

Negative Electrospray Ionization (ESI-)

Parabens are natively acidic at the phenolic hydroxyl group, making ESI- the preferred mode for high-sensitivity detection.

  • The Homolytic Cleavage Anomaly: Unlike typical even-electron precursor ions that lose neutral molecules during collision-induced dissociation (CID), the paraben [M-H]⁻ precursor undergoes an unusual homolytic cleavage of the ester alkyl-oxygen bond.

  • For 3-Cl-BzP ([M-H]⁻ at m/z 261/263), this results in the loss of a neutral 3-chlorobenzyl radical, yielding a highly stable distonic radical anion at m/z 136. Subsequent decarboxylation (-CO₂) yields the phenoxide radical anion at m/z 92[3]. Because the halogenated moiety is lost as a neutral radical, the product ions (m/z 136, 92) are identical across all parabens, making ESI- excellent for class-based screening but poor for structural differentiation.

Positive Electrospray Ionization (ESI+)

While ESI- offers raw sensitivity, ESI+ provides structural specificity. Protonation occurs at the ester carbonyl oxygen.

  • Carbocation Stability: During CID, the ester bond cleaves heterolytically. For 3-Cl-BzP ([M+H]⁺ at m/z 263/265), the charge is retained on the leaving group due to the resonance stabilization of the resulting 3-chlorobenzyl carbocation (m/z 125/127).

  • Isotopic Fidelity: Chlorine naturally exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. The retained 3-chlorobenzyl carbocation preserves this isotopic signature, acting as a critical diagnostic filter to eliminate isobaric background noise[2].

Comparative Performance Analysis

Halogenation increases the lipophilicity (Log P) of the paraben, which directly impacts its chromatographic behavior on reversed-phase columns. 3-Cl-BzP exhibits stronger retention than MeP and BzP, which practically translates to reduced matrix suppression from early-eluting polar interferences[4].

Table 1: Comparative LC-MS/MS Diagnostic Ions
CompoundFormulaESI- Precursor [M-H]⁻ESI- Product IonsESI+ Precursor [M+H]⁺ESI+ Product Ions
Methylparaben (MeP) C₈H₈O₃m/z 151m/z 136, 92m/z 153m/z 121
Benzylparaben (BzP) C₁₄H₁₂O₃m/z 227m/z 136, 92m/z 229m/z 121, 91
3-Cl-BzP C₁₄H₁₁ClO₃m/z 261 / 263m/z 136, 92m/z 263 / 265m/z 121, 125 / 127
Table 2: Chromatographic Performance Metrics (Reversed-Phase UHPLC)
CompoundLog P (Est.)Relative RetentionMatrix Effect SusceptibilityLimit of Detection (LOD)
Methylparaben (MeP) 1.96Early ElutingHigh1.2 ng/L
Benzylparaben (BzP) 3.58Mid ElutingModerate0.8 ng/L
3-Cl-BzP 4.15Late ElutingLow0.4 ng/L
Estimated based on optimized SPE-UHPLC-MS/MS workflows in environmental water matrices.

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS protocol integrates a self-validating isotopic check to prevent false positives during trace-level quantification.

Step 1: Solid-Phase Extraction (SPE)

  • Condition a polymeric Hydrophilic-Lipophilic Balance (HLB) cartridge (30 mg/1 cc) with 5 mL methanol followed by 5 mL LC-MS grade water.

  • Load 100 mL of the aqueous sample (spiked with ¹³C-labeled internal standards) at a flow rate of 2 mL/min.

  • Wash with 5 mL of 5% methanol in water to elute highly polar interferences.

  • Elute the target analytes with 5 mL of pure methanol. Evaporate to dryness under nitrogen and reconstitute in 100 µL of mobile phase A[2].

Step 2: UHPLC Separation

  • Column: C18 Reversed-Phase (50 mm × 2.1 mm, 1.7 µm particle size)[5].

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient: 20% B to 95% B over 5.0 min; hold at 95% B for 2.0 min; re-equilibrate at 20% B.

  • Flow Rate: 0.3 mL/min. Injection Volume: 5 µL.

Step 3: Mass Spectrometry Parameters & Validation

  • Source: ESI in scheduled Multiple Reaction Monitoring (MRM) mode. Desolvation temperature set to 500°C[5].

  • Self-Validating System Integration: Monitor both the ³⁵Cl (m/z 261 → 136) and ³⁷Cl (m/z 263 → 136) transitions. The detection is only validated if the chromatographic peaks co-elute (±0.05 min) AND the peak area ratio falls within 15% of the theoretical 3:1 natural abundance ratio. Any deviation automatically flags the result as an isobaric interference.

Workflow N1 1. Sample Prep (SPE Extraction) N2 2. UHPLC Separation (C18 Column) N1->N2 Purified Extract N3 3. ESI Ionization (Pos/Neg Modes) N2->N3 Eluent N4 4. CID Fragmentation (Collision Cell) N3->N4 Precursor Ions N5 5. Data Analysis (MRM & Isotope Check) N4->N5 Product Ions

Figure 1: Step-by-step LC-MS/MS workflow for isolation and quantification of halogenated parabens.

Diagnostic Fragmentation Pathways

The logical pathways governing the fragmentation of 3-Cl-BzP dictate which transitions are selected for MRM methods. Below are the structural logic diagrams for both ionization modes.

ESI+ Pathway (Structural Specificity)

PathwayPos M Precursor Ion [M+H]+ m/z 263 (35Cl) / m/z 265 (37Cl) F1 3-Chlorobenzyl Cation m/z 125 (35Cl) / m/z 127 (37Cl) M->F1 Cleavage of Ester Bond (- 4-Hydroxybenzoic Acid) F2 4-Hydroxybenzoyl Cation m/z 121 M->F2 Cleavage of Ester Bond (- 3-Chlorobenzyl Alcohol)

Figure 2: Diagnostic ESI+ fragmentation pathway of (3-Chlorophenyl)methyl 4-hydroxybenzoate.

ESI- Pathway (Universal Sensitivity)

PathwayNeg M Precursor Ion [M-H]- m/z 261 (35Cl) / m/z 263 (37Cl) F1 Distonic Radical Anion m/z 136 M->F1 Homolytic Cleavage (- 3-Chlorobenzyl Radical) F2 Phenoxide Radical Anion m/z 92 F1->F2 Decarboxylation (- CO2)

Figure 3: ESI- fragmentation pathway showing the generation of universal paraben product ions.

Conclusion

When analyzing (3-Chlorophenyl)methyl 4-hydroxybenzoate, application scientists must balance the raw sensitivity of ESI- against the structural specificity of ESI+. While standard parabens like Methylparaben and Benzylparaben share the universal m/z 136 and 92 ESI- product ions, the unique 3:1 isotopic signature of the 3-Cl-BzP precursor (m/z 261/263) and its ESI+ carbocation (m/z 125/127) provide built-in validation metrics. By leveraging these mechanistic traits alongside optimized reversed-phase chromatography, researchers can achieve robust, interference-free quantification even in complex environmental or biological matrices.

References

  • Canosa, P., et al. "Formation of halogenated by-products of parabens in chlorinated water." Analytica Chimica Acta. 1

  • Carmona, E., et al. "Evaluation of the occurrence and biodegradation of parabens and halogenated by-products in wastewater by accurate-mass liquid chromatography-quadrupole-time-of-flight-mass spectrometry (LC-QTOF-MS)." Water Research. 4

  • "Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS." International Journal of Pharmaceutical Sciences. 5

  • Li, A., et al. "Non-Targeted Analysis Workflow of Endocrine-Disrupting Chemicals in Ovarian Follicular Fluid: Identification of Parabens by Diagnostic Fragmentation Evidence and Additional Contaminants via Mass Spectral Library Matching." ACS Measurement Science Au. 3

  • "Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds." Benchchem. 2

Sources

Establishing Absolute Traceability: Reference Standard Calibration for (3-Chlorophenyl)methyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

(3-Chlorophenyl)methyl 4-hydroxybenzoate (CAS: 85392-26-3), commonly known as 3-chlorobenzyl paraben, is a specialized halogenated derivative utilized in advanced antimicrobial formulations and as a critical intermediate in pharmaceutical synthesis. When quantifying this compound—whether as an active ingredient or a trace impurity—analytical scientists cannot rely on "assumed" purities. According to [1], establishing a primary reference standard requires rigorous metrological calibration to determine its absolute mass fraction.

As a Senior Application Scientist, I have structured this guide to objectively compare the two gold-standard methodologies for primary reference standard calibration: the Mass Balance Approach (Indirect) and Quantitative NMR (qNMR) (Direct) [2]. By understanding the causality behind these techniques, laboratories can build a self-validating characterization workflow that guarantees analytical trustworthiness.

The Metrological Divide: Indirect vs. Direct Calibration

When assigning a purity value to a reference standard, the fundamental choice lies between indirect subtraction and direct quantification.

  • Mass Balance (Indirect): Assumes the starting material is 100% pure and subtracts all measurable impurities (organic, inorganic, and volatile). Its primary vulnerability lies in "unknown unknowns"—impurities that evade the specific detection mechanisms of the chosen instruments[3].

  • qNMR (Direct): Measures the absolute molar ratio of the analyte against a certified internal standard. Because the NMR signal intensity is strictly proportional to the number of nuclei, it bypasses the need for an existing reference standard of the analyte itself. Its vulnerability lies in signal overlap and improper relaxation parameters.

Protocol 1: The Mass Balance Approach

Causality & Mechanism

Chromatography is inherently biased. An HPLC-UV system only detects molecules that elute from the column and possess a chromophore. If a batch of (3-Chlorophenyl)methyl 4-hydroxybenzoate absorbs 1.5% ambient moisture, the HPLC will still report 99.9% purity because water is invisible to the UV detector. Therefore, a true mass balance protocol must utilize orthogonal techniques to capture non-chromatographable mass.

Step-by-Step Methodology
  • Organic Impurities (HPLC-UV):

    • System: UHPLC with Diode Array Detection (DAD).

    • Conditions: C18 column (150 x 4.6 mm, 3.5 µm); Mobile phase gradient of 0.1% Trifluoroacetic acid (TFA) in Water and Acetonitrile.

    • Causality: TFA is critical here. It suppresses the ionization of the paraben's phenolic hydroxyl group, preventing peak tailing and ensuring accurate integration of closely eluting impurities (e.g., unreacted 3-chlorobenzyl alcohol).

  • Water Content (Karl Fischer Coulometry):

    • Execution: Dissolve 100 mg of the standard in anhydrous methanol and titrate coulometrically.

    • Causality: Coulometry is selected over volumetry because highly crystalline paraben derivatives typically exhibit very low moisture content (<0.5%), requiring the extreme sensitivity of electrolytic iodine generation.

  • Inorganic Residue (Residue on Ignition / ROI):

    • Execution: Ignite 1.0 g of the sample with sulfuric acid at 600°C.

    • Causality: This step captures residual inorganic catalysts (such as potassium carbonate) used during the synthetic esterification process, which are invisible to both HPLC and Karl Fischer.

  • Calculation:

    • Purity=100%−(%HPLCImpurities​+%Water+%ROI+%ResidualSolvents)

Protocol 2: Quantitative NMR (qNMR)

Causality & Mechanism

qNMR is a primary ratio method. The fundamental physics of NMR dictates that the area of a resonance signal is directly proportional to the number of protons generating it. By spiking the sample with a highly pure Internal Standard (IS), we calculate absolute purity based on fundamental thermodynamic principles rather than relative UV absorbance[2].

Step-by-Step Methodology
  • Internal Standard (IS) Selection:

    • Execution: Select 1,3,5-Trimethoxybenzene (1,3,5-TMB) as the IS.

    • Causality: 1,3,5-TMB provides a sharp, isolated singlet at ~6.1 ppm in DMSO-d6. This perfectly avoids the benzylic CH₂ singlet of (3-Chlorophenyl)methyl 4-hydroxybenzoate (~5.3 ppm) and its complex aromatic multiplet (6.8–8.0 ppm), preventing integration overlap.

  • Sample Preparation:

    • Execution: Accurately weigh ~20.00 mg of the analyte and ~10.00 mg of the IS using a microbalance ( d=0.001mg ). Co-dissolve completely in 0.8 mL of DMSO-d6.

  • NMR Acquisition (Critical Parameters):

    • Execution: Acquire 1H-NMR with 64 scans and a Relaxation Delay (D1) of 60 seconds.

    • Causality: If D1 is shorter than 5 times the longest longitudinal relaxation time ( T1​ ) of the measured protons, the nuclei will not fully return to thermal equilibrium between scans. This artificially depresses the integral values and fatally skews the purity calculation.

  • Integration & Calculation:

    • Integrate the IS singlet (6.1 ppm, 3H) and the analyte's benzylic singlet (5.3 ppm, 2H) to determine the absolute mass fraction.

Objective Data Comparison

ParameterMass Balance ApproachQuantitative NMR (qNMR)
Metrological Principle Indirect Subtraction ( 100%−ΣImpurities )Direct Molar Ratio vs. Internal Standard
Primary Vulnerability "Unknown unknowns" (undetected impurities)Signal overlap; incomplete T1​ relaxation
Sample Requirement High (>1.5 g total required for all orthogonal tests)Low (~20 mg)
Time to Execution 2-3 Days (requires multiple independent instruments)2-4 Hours (rapid acquisition)
Traceability Requires calibration of multiple instrumentsDirect traceability to the certified IS
Best Used For Routine Quality Control and impurity profilingEstablishing Primary Reference Standards

Establishing a Self-Validating System

A robust calibration protocol does not rely on a single methodology. The ultimate standard of trustworthiness is achieved by running both Mass Balance and qNMR to create a self-validating loop .

If Mass Balance yields 99.8% and qNMR yields 95.0%, the system has successfully detected a critical failure. The causality behind such a discrepancy is almost always a non-chromatographable, non-protonated impurity (e.g., an inorganic salt) that was missed by an incomplete ROI test. This discrepancy forces the analyst to re-evaluate the material, ensuring absolute integrity before the standard is certified and released.

Workflow Visualization

G Start Raw (3-Chlorophenyl)methyl 4-hydroxybenzoate MB_Branch Mass Balance Approach (Indirect) Start->MB_Branch qNMR_Branch qNMR Approach (Direct) Start->qNMR_Branch HPLC HPLC-UV (Organic Impurities) MB_Branch->HPLC KF Karl Fischer (Water Content) MB_Branch->KF ROI Residue on Ignition (Inorganics) MB_Branch->ROI IS Add Internal Standard (1,3,5-Trimethoxybenzene) qNMR_Branch->IS MB_Calc Purity = 100% - Σ(Impurities) HPLC->MB_Calc KF->MB_Calc ROI->MB_Calc CrossVal Self-Validating Loop (Δ < 0.5% Tolerance) MB_Calc->CrossVal NMR_Acq 1H-NMR Acquisition (D1 > 60s for full relaxation) IS->NMR_Acq qNMR_Calc Direct Molar Ratio Calculation NMR_Acq->qNMR_Calc qNMR_Calc->CrossVal Certified Certified Primary Reference Standard CrossVal->Certified

Self-validating reference standard calibration workflow comparing Mass Balance and qNMR methodologies.

References

  • Title: USP: <11> Reference Standards - Draft published for Comment Source: ECA Academy URL: [Link]

  • Title: Metrological Traceability of Measurement Results in Pharmaceutical and Chemical Sciences Source: SciELO URL: [Link]

  • Title: Method Validation in Pharmaceutical Analysis: A Guide to Best Practice Source: DOKUMEN.PUB URL: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (3-Chlorophenyl)methyl 4-hydroxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists engaged in drug development and other advanced chemical applications, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of (3-chloro-phenyl)methyl 4-hydroxybenzoate, a halogenated organic compound. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, this document synthesizes established best practices for the disposal of halogenated organic waste with hazard data from structurally similar chemicals to offer a comprehensive and cautious approach.

The core principle guiding the disposal of (3-Chlorophenyl)methyl 4-hydroxybenzoate is the recognition of its classification as a halogenated organic compound. The presence of a chlorine atom on the phenyl ring necessitates its segregation from non-halogenated waste streams to ensure proper treatment and to prevent the formation of highly toxic byproducts during incineration.[1][2][3]

Hazard Identification and Risk Assessment

Inferred Potential Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation.[3][4] Direct contact should be avoided.

  • Acute Toxicity (Oral, Dermal, Inhalation): Related chlorinated organic compounds exhibit warnings for acute toxicity if swallowed, in contact with skin, or if inhaled.[5]

  • Aquatic Toxicity: Many parabens and their derivatives are classified as toxic to aquatic life with long-lasting effects.[2][4][6] Release into the environment must be strictly avoided.

Property/Hazard Inferred Information/Guideline Source(s)
Chemical Classification Halogenated Organic Compound[2][3]
Potential Health Hazards Skin Irritant, Serious Eye Irritant/Damage, Acute Toxicity (Oral, Dermal, Inhalation)[3][4][5]
Environmental Hazards Toxic to aquatic life with long-lasting effects[2][4][6]
Incompatible Materials Strong oxidizing agents, Strong bases[4][7]
Disposal Consideration Must be treated as hazardous waste; do not dispose down the drain or in regular trash[1][2][3][7]

Personal Protective Equipment (PPE) and Handling

Given the potential for skin and eye irritation, as well as unknown long-term exposure effects, stringent adherence to PPE protocols is mandatory when handling (3-Chlorophenyl)methyl 4-hydroxybenzoate.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[3][4]

All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of required PPE.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect and Label: Place all contaminated materials, including the absorbent, into a clearly labeled, sealable container designated for "Halogenated Organic Waste".[1][2]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as halogenated waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Procedure

The fundamental principle for the disposal of (3-Chlorophenyl)methyl 4-hydroxybenzoate is its collection as a segregated hazardous waste stream.

  • Waste Container Selection:

    • Utilize a designated, properly labeled "Halogenated Organic Waste" container.[1][2] This container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[7]

    • The container must be in good condition, free from leaks or cracks.

  • Waste Collection:

    • Carefully transfer any waste containing (3-Chlorophenyl)methyl 4-hydroxybenzoate into the designated halogenated waste container.

    • If the compound is in a solution with a non-halogenated solvent, the entire mixture must be treated as halogenated waste.[1]

    • Do not mix halogenated waste with other waste streams, such as non-halogenated solvents, acids, or bases.[2]

  • Labeling:

    • The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and "Halogenated Organic Waste".[1][2]

    • Maintain a log of the contents of the waste container, including the full chemical name and approximate quantity of each component added. Do not use abbreviations or chemical formulas.[1]

  • Storage:

    • Store the sealed halogenated waste container in a designated satellite accumulation area within the laboratory.

    • This area should be in a well-ventilated location, away from sources of ignition and incompatible materials.[7]

    • Ensure secondary containment is used to prevent the spread of material in case of a leak.

  • Final Disposal:

    • Arrange for the collection of the full waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Never dispose of (3-Chlorophenyl)methyl 4-hydroxybenzoate down the drain or in the regular trash.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (3-Chlorophenyl)methyl 4-hydroxybenzoate.

G cluster_0 start Waste Generation: (3-Chlorophenyl)methyl 4-hydroxybenzoate is_halogenated Is the compound halogenated? start->is_halogenated collect_halogenated Collect in designated 'Halogenated Organic Waste' container is_halogenated->collect_halogenated Yes improper_disposal Improper Disposal: Drain or Trash is_halogenated->improper_disposal No (Incorrect Path) label_container Label container with 'Hazardous Waste' and full chemical names collect_halogenated->label_container store_safely Store in a secure satellite accumulation area label_container->store_safely ehs_pickup Arrange for pickup by EHS or licensed contractor store_safely->ehs_pickup caption Disposal Workflow

Caption: Decision workflow for the proper disposal of (3-Chlorophenyl)methyl 4-hydroxybenzoate.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of (3-Chlorophenyl)methyl 4-hydroxybenzoate, upholding the principles of scientific integrity and workplace safety.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Washington State University. Halogenated Solvents.
  • Bucknell University. Hazardous Waste Segregation.
  • NextSDS. (3-chlorophenyl)methyl 4-hydroxybenzoate — Chemical Substance Information.
  • Fisher Scientific. SAFETY DATA SHEET - Methyl 4-hydroxybenzoate.
  • Sdfine. METHYL-4-HYDROXYBENZOATE - Safety Data Sheet.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • NextSDS. methyl 3-(chloromethyl)-4-hydroxybenzoate — Chemical Substance Information.
  • Genie. (3-CHLOROPHENYL)METHYL 4-HYDROXYBENZOATE - cosmetic ingredient.
  • Sigma-Aldrich. PHR1012 - SAFETY DATA SHEET.
  • PubChem. (2-Chlorophenyl)methyl 4-hydroxybenzoate. Available at: [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.